3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Description
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Properties
IUPAC Name |
(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAQYZLYCNWZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437241 | |
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156304-02-8 | |
| Record name | 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
CAS Number: 156304-02-8
This technical guide provides a comprehensive overview of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical properties, a validated synthesis protocol, and the broader context of its significance in the field of fluorinated pharmaceuticals.
Compound Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 156304-02-8 |
| Molecular Formula | C₁₃H₂₄FNSi |
| Molecular Weight | 241.42 g/mol |
Synthesis of this compound
The synthesis of this compound is achieved through a targeted electrophilic fluorination of a silyl-protected pyrrole precursor. The established method involves a bromine-lithium exchange followed by quenching with an electrophilic fluorine source.[1]
Experimental Protocol
The following protocol is based on the successful synthesis of the target compound as a model for the fluorination of functionalized pyrroles.[1]
Materials:
-
3-Bromo-1-(triisopropylsilyl)pyrrole
-
n-Butyllithium (n-BuLi) in hexane (2.5 M solution)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.72 mmol) in anhydrous THF (7 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents, 1.89 mmol, 0.76 mL of a 2.5 M solution in hexane) is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 30 minutes to facilitate the bromine-lithium exchange, forming the lithiopyrrole intermediate.
-
A solution of N-fluorobenzenesulfonimide (1.2 equivalents, 2.06 mmol, 650 mg) in anhydrous THF (3 mL) is added in one portion to the reaction mixture at -78 °C.
-
The reaction is stirred for an additional 30 minutes at -78 °C.
-
The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by an appropriate method (e.g., column chromatography) to afford 3-fluoro-1-(triisopropylsilyl)pyrrole in a reported yield of 50%.[1]
Synthesis Workflow Diagram
Role in Drug Development and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively documented, the introduction of fluorine into pyrrole-containing molecules is a well-established strategy in drug discovery.
The pyrrole ring is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Fluorination can significantly enhance the therapeutic potential of these compounds by:
-
Modulating Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Altering Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, pKa, and conformation, which in turn affects its absorption, distribution, and binding affinity to target proteins.
-
Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of the drug.
The triisopropylsilyl (TIPS) group in the target compound serves as a protecting group for the pyrrole nitrogen, which is a common strategy in multi-step organic syntheses to prevent unwanted side reactions. The fluorinated pyrrole core, once deprotected, can be further functionalized to generate a library of novel compounds for biological screening.
General Signaling Pathway Implication for Fluorinated Pyrroles
The diagram below illustrates a generalized concept of how a fluorinated pyrrole-based drug candidate might interact with a biological system, leading to a therapeutic effect. The specific pathway would depend on the overall structure of the final drug molecule.
References
An In-depth Technical Guide to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, also known as 3-fluoro-1-(triisopropylsilyl)-1H-pyrrole (TIPS-3-fluoropyrrole), is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyrrole ring can profoundly influence the molecule's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, making it an attractive building block for the synthesis of novel therapeutic agents.[1][2][3][4] The bulky tris(1-methylethyl)silyl (triisopropylsilyl or TIPS) group serves as a sterically demanding protecting group for the pyrrole nitrogen, which directs electrophilic substitution to the C-3 position of the pyrrole ring.[5] This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Core Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available data and comparison with related compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156304-02-8 | [6][7][8][9] |
| Molecular Formula | C₁₃H₂₄FNSi | [6] |
| Molecular Weight | 241.42 g/mol | [6] |
| Appearance | Expected to be a powder or liquid | [10] |
| Purity | Commercially available at ≥95% or ≥98% | [6][10] |
| Topological Polar Surface Area (TPSA) | 4.93 Ų (Computed) | [6] |
| logP | 4.6508 (Computed) | [6] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy for 3-substituted pyrroles involves a multi-step process starting from the N-TIPS protected pyrrole. The bulky TIPS group is crucial for directing substitution to the C-3 position.[5]
Experimental Protocol: A Proposed Synthetic Pathway
The following protocol is a proposed synthetic route based on established methodologies for the synthesis of related 3-substituted pyrroles.
Step 1: Synthesis of 1-(Triisopropylsilyl)pyrrole
This is the foundational step for accessing 3-substituted pyrroles.
-
Methodology: 1-(Triisopropylsilyl)pyrrole can be prepared by reacting pyrrole with triisopropylsilyl chloride (TIPSCl) in the presence of a suitable base, such as sodium hydride (NaH) or imidazole, in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Step 2: Bromination to Yield 3-Bromo-1-(triisopropylsilyl)pyrrole
This step introduces a halogen at the 3-position, which can then be converted to a fluoro group.
-
Methodology: The bromination of 1-(triisopropylsilyl)pyrrole is typically achieved using N-bromosuccinimide (NBS) in a solvent such as THF at low temperatures (e.g., -78 °C to room temperature).[11] This reaction selectively yields the 3-bromo derivative.[5][11] Purification is generally performed by column chromatography on silica gel.[11]
Step 3: Halogen-Metal Exchange and Fluorination
This final step involves the conversion of the bromo-substituent to a fluoro-substituent.
-
Methodology: The 3-bromo-1-(triisopropylsilyl)pyrrole can undergo a halogen-metal exchange reaction using an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures in an anhydrous solvent like THF. The resulting 3-lithiated pyrrole intermediate is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the fluorine atom at the 3-position.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the triisopropylsilyl group (a multiplet for the CH protons and doublets for the methyl protons). The pyrrole ring protons would appear as distinct multiplets in the aromatic region. The presence of the fluorine atom at the C-3 position would likely cause splitting of the signals for the adjacent C-2 and C-4 protons due to H-F coupling.
-
¹³C NMR: The carbon NMR would show characteristic signals for the TIPS group and the pyrrole ring carbons. The C-3 carbon signal would exhibit a large one-bond C-F coupling constant, and the signals for the adjacent carbons (C-2 and C-4) would show smaller two-bond C-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum would display a single resonance, likely a multiplet, due to coupling with the neighboring pyrrole protons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 241.42, along with characteristic fragmentation patterns for the TIPS and fluoropyrrole moieties.
Applications in Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2][3][4][13]
Potential Therapeutic Roles of the 3-Fluoropyrrole Moiety
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2]
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and receptor interactions.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency and selectivity.[3]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.
Given these properties, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. After deprotection of the TIPS group, the 3-fluoropyrrole core can be further functionalized to generate a library of compounds for screening in drug discovery programs.
Conclusion
This compound is a specialized chemical building block with considerable promise for the development of novel pharmaceuticals. Its synthesis, while not yet extensively documented, can be reasonably achieved through established synthetic routes involving the use of a bulky silyl protecting group to direct fluorination to the C-3 position of the pyrrole ring. The strategic placement of a fluorine atom on the pyrrole scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, potentially leading to the discovery of new and more effective therapies. Further research into the synthesis, reactivity, and biological applications of this compound is warranted to fully unlock its potential in drug discovery.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. chemscene.com [chemscene.com]
- 7. CAS 156304-02-8 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1H-Pyrrole, 3-fluoro-1-[tris(1-methylethyl)silyl]- CAS#: 156304-02-8 [chemicalbook.com]
- 9. 1H-Pyrrole, 3-fluoro-1-[tris(1-methylethyl)silyl]-|CAS 156304-02-8|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 10. 3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole, CasNo.156304-02-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
This guide provides a comprehensive overview of a viable synthetic route to this compound, a fluorinated pyrrole derivative with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly modulate the biological activity and physicochemical properties of organic molecules. The triisopropylsilyl (TIPS) protecting group plays a crucial role in directing the regioselectivity of the fluorination.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the protection of the pyrrole nitrogen with a bulky triisopropylsilyl group. This group sterically hinders the alpha-positions (C2 and C5), thereby directing subsequent electrophilic substitution to the beta-position (C3).[1] The second step is the direct electrophilic fluorination of the N-protected pyrrole.
Experimental Protocols
Step 1: Synthesis of 1-[tris(1-methylethyl)silyl]-1H-pyrrole
This procedure is based on the known method for the N-silylation of pyrrole.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tris(1-methylethyl)silyl chloride (TIPS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a flame-dried round-bottom flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
The reaction mixture is cooled back to 0 °C, and tris(1-methylethyl)silyl chloride (1.05 equivalents) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to afford 1-[tris(1-methylethyl)silyl]-1H-pyrrole as a colorless liquid.
Step 2: Synthesis of this compound
This is a plausible procedure based on the principles of electrophilic fluorination of electron-rich heterocycles.
Materials:
-
1-[tris(1-methylethyl)silyl]-1H-pyrrole
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, 1-[tris(1-methylethyl)silyl]-1H-pyrrole (1.0 equivalent) is dissolved in anhydrous acetonitrile.
-
Selectfluor™ (1.1 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
Data Presentation
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 1-[tris(1-methylethyl)silyl]-1H-pyrrole | C₁₃H₂₅NSi | 223.43 | Colorless liquid | 78 °C / 0.4 mmHg |
| This compound | C₁₃H₂₄FNSi | 241.42 | Expected to be a liquid or low-melting solid | Not available |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole. The content is tailored for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.
Chemical Structure and Properties
3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole is a substituted pyrrole derivative. The structure consists of a five-membered aromatic pyrrole ring, fluorinated at the C3 position, and bearing a bulky triisopropylsilyl (TIPS) group on the nitrogen atom. The TIPS group serves as a protecting group, enhancing the compound's stability and influencing its reactivity.[1][2]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₄FNSi |
| Molecular Weight | 241.42 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated >200 °C at 760 mmHg |
| Density | Estimated ~0.9-1.0 g/mL |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, hexanes). Not miscible in water.[5] |
| pKa | Estimated -2 to 0 (for the pyrrole ring) |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on analogous structures and the known effects of the fluoro and TIPS substituents.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ~6.7 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 3.5 | H5 |
| ~6.2 | t | J(H,H) ≈ 2.5 | H4 |
| ~6.1 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 2.0 | H2 |
| ~1.5 | septet | J(H,H) ≈ 7.5 | Si-CH(CH₃)₂ |
| ~1.1 | d | J(H,H) ≈ 7.5 | Si-CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~150 (d, J(C,F) ≈ 250 Hz) | C3 |
| ~120 (d, J(C,F) ≈ 10 Hz) | C2 |
| ~115 | C5 |
| ~105 (d, J(C,F) ≈ 20 Hz) | C4 |
| ~15 | Si-CH(CH₃)₂ |
| ~18 | Si-CH(CH₃)₂ |
Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity |
| ~ -160 | s |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 241 | [M]⁺ |
| 198 | [M - C₃H₇]⁺ |
Table 5: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3150 | C-H stretching (aromatic) |
| ~2850-2950 | C-H stretching (aliphatic) |
| ~1450-1550 | C=C stretching (pyrrole ring) |
| ~1100-1200 | C-F stretching |
| ~800-900 | Si-C stretching |
Synthesis and Reactivity
A plausible synthetic route to 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole involves a two-step process: the N-silylation of pyrrole followed by regioselective fluorination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole.
Experimental Protocols
Step 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole
This procedure is adapted from established methods for the N-silylation of pyrroles.[3]
-
Materials:
-
Pyrrole
-
Triisopropylsilyl chloride (TIPS-Cl)
-
A suitable base (e.g., sodium hydride, imidazole, or triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of pyrrole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the base portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of triisopropylsilyl chloride in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-(triisopropylsilyl)-1H-pyrrole.
-
Step 2: Synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
This protocol is based on the regioselective fluorination of N-protected pyrroles. The bulky TIPS group is expected to direct the electrophilic fluorination to the C3 position.[6][7]
-
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole
-
Electrophilic fluorinating agent (e.g., Selectfluor™)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve 1-(triisopropylsilyl)-1H-pyrrole in anhydrous acetonitrile under an inert atmosphere.
-
Add the electrophilic fluorinating agent (e.g., Selectfluor™) portion-wise to the solution at room temperature. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole.
-
Reactivity and Deprotection
The fluorine atom at the C3 position deactivates the pyrrole ring towards further electrophilic substitution. The TIPS group can be removed under various conditions, most commonly using fluoride ion sources such as tetrabutylammonium fluoride (TBAF).[8]
Caption: Deprotection of the TIPS group to yield 3-Fluoro-1H-pyrrole.
Applications in Drug Development and Research
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole can serve as a valuable building block for the synthesis of more complex fluorinated pyrrole-containing molecules with potential therapeutic applications.[6] The TIPS-protected nitrogen allows for selective functionalization at other positions of the pyrrole ring before deprotection.[1]
Safety and Handling
Detailed safety information for 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole is not available. However, based on its constituent parts, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The starting materials, particularly the fluorinating agents and strong bases, are hazardous and require specific handling precautions. Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
- 1. 1-(Triisopropylsilyl)pyrrole | 87630-35-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. 1-(Triisopropylsilyl)pyrrole 95 87630-35-1 [sigmaaldrich.com]
- 5. 1-(Triisopropylsilyl)pyrrole, 95% | Fisher Scientific [fishersci.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
In-Depth Technical Guide: 3-Fluoro-1-TIPS-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Core Compound Analysis: 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
This technical guide provides a comprehensive overview of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. The strategic introduction of a fluorine atom to the pyrrole scaffold, combined with the sterically directing triisopropylsilyl (TIPS) group, offers unique properties for the synthesis of novel bioactive molecules.
Quantitative Data Summary
The key physicochemical properties of 3-Fluoro-1-TIPS-pyrrole and its parent compound, 1-(Triisopropylsilyl)pyrrole, are summarized below for comparative analysis.
| Property | 1-(Triisopropylsilyl)pyrrole | 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole |
| Molecular Formula | C₁₃H₂₅NSi | C₁₃H₂₄FNSi |
| Molecular Weight | 223.43 g/mol | 241.42 g/mol |
| Appearance | Colorless to pale yellow liquid | Predicted to be a liquid or low-melting solid |
| Boiling Point | 78 °C at 0.4 mmHg | Not available |
| Density | 0.904 g/mL at 25 °C | Not available |
Experimental Protocols
The synthesis of 3-Fluoro-1-TIPS-pyrrole is achieved through the electrophilic fluorination of the readily available starting material, 1-(triisopropylsilyl)pyrrole. The bulky TIPS group sterically hinders the alpha-positions (C2 and C5) of the pyrrole ring, directing the electrophilic attack to the less hindered beta-position (C3).
Synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
Materials:
-
1-(Triisopropylsilyl)pyrrole (TISP)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
3 Å molecular sieves
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 1-(triisopropylsilyl)pyrrole (1.0 equivalent) in anhydrous acetonitrile is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen). 3 Å molecular sieves are added to ensure anhydrous conditions. The flask is cooled to 0 °C in an ice bath.
-
Fluorination: A solution of Selectfluor™ (1.0 equivalent) in anhydrous acetonitrile is slowly added dropwise to the stirred solution of TISP over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 10 minutes, after which the ice bath is removed, and the mixture is allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the acetonitrile. The residue is then diluted with diethyl ether and filtered to remove any insoluble byproducts.
-
Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield pure 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole.
Characterization
The structure and purity of the synthesized 3-Fluoro-1-TIPS-pyrrole can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence of the pyrrole ring protons and the triisopropylsilyl group. The substitution pattern can be deduced from the coupling constants and chemical shifts.
-
¹³C NMR will show the characteristic shifts for the carbon atoms of the pyrrole ring and the TIPS group. The carbon attached to the fluorine will exhibit a large C-F coupling constant.
-
¹⁹F NMR will show a singlet corresponding to the fluorine atom on the pyrrole ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.
Signaling Pathways and Biological Relevance
Fluorinated heterocyclic compounds are of significant interest in drug discovery due to their enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Fluorinated pyrroles, in particular, have been investigated for a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The introduction of fluorine can modulate the activity of small molecules in various signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is central to the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Potential Modulation of the MAPK/ERK Pathway
Fluorinated compounds can influence the MAPK/ERK pathway at multiple levels. For instance, they can act as inhibitors of key kinases within the cascade, such as RAF, MEK, or ERK. The unique electronic properties of the C-F bond can lead to stronger and more selective interactions with the active sites of these enzymes.
Below is a diagram illustrating the MAPK/ERK signaling pathway and a hypothetical point of intervention for a fluorinated pyrrole derivative.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a 3-fluoropyrrole derivative.
Experimental Workflow
The overall workflow for the synthesis and characterization of 3-Fluoro-1-TIPS-pyrrole is depicted in the following diagram.
Caption: Synthesis and characterization workflow for 3-Fluoro-1-TIPS-pyrrole.
A Technical Guide to the Physical and Chemical Properties of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole (3-fluoro-TIPS-pyrrole). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the unique characteristics and potential applications of this fluorinated heterocyclic compound. The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles, and silyl-protected pyrroles are versatile synthetic intermediates.
Core Physical and Chemical Properties
| Property | 1-(triisopropylsilyl)pyrrole (Parent Compound) | 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole (Estimated) |
| Molecular Formula | C₁₃H₂₅NSi | C₁₃H₂₄FNSi |
| Molecular Weight | 223.44 g/mol | 241.43 g/mol |
| Appearance | Liquid[1] | Colorless to pale yellow liquid |
| Boiling Point | 78 °C at 0.4 mmHg[1] | Expected to be slightly higher than the parent compound due to increased polarity. |
| Density | 0.904 g/mL at 25 °C[1] | Expected to be slightly higher than the parent compound. |
| Refractive Index | n20/D 1.492[1] | Expected to be similar to the parent compound. |
| Solubility | Soluble in common organic solvents. | Soluble in common organic solvents such as THF, dichloromethane, and ethyl acetate. |
| pKa (conjugate acid) | Pyrrole pKa is approximately -3.8.[2] The TIPS group is expected to have a minor electronic effect. | The electron-withdrawing fluorine atom at the 3-position is expected to decrease the basicity of the pyrrole ring, making the pKa of the conjugate acid more negative. |
Synthesis and Experimental Protocols
The synthesis of 3-fluoro-TIPS-pyrrole can be approached through several strategic routes. Below are detailed experimental protocols for two plausible synthetic pathways.
Pathway A: Halogen-Metal Exchange and Fluorination of 3-Bromo-1-(triisopropylsilyl)pyrrole
This pathway involves the initial bromination of 1-(triisopropylsilyl)pyrrole, followed by a halogen-metal exchange and subsequent fluorination. The bulky triisopropylsilyl (TIPS) group directs the initial bromination to the 3-position.[3]
Step 1: Synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole
-
Materials: 1-(triisopropylsilyl)pyrrole, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).
-
Procedure: To a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Bromosuccinimide (1.05 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-(triisopropylsilyl)pyrrole.
Step 2: Fluorination via Halogen-Metal Exchange
-
Materials: 3-Bromo-1-(triisopropylsilyl)pyrrole, n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi), N-Fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine source, Tetrahydrofuran (THF).
-
Procedure: To a solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 30-60 minutes to facilitate the halogen-metal exchange. To the resulting 3-lithio-1-(triisopropylsilyl)pyrrole, add a solution of N-fluorobenzenesulfonimide (1.2 eq) in anhydrous THF dropwise. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 3-fluoro-1-(triisopropylsilyl)pyrrole.
Caption: Synthesis of 3-fluoro-TIPS-pyrrole via bromination and subsequent fluorination.
Pathway B: Direct Electrophilic Fluorination of 1-(triisopropylsilyl)pyrrole
Direct fluorination of the C-H bond at the 3-position of 1-(triisopropylsilyl)pyrrole is another potential route, leveraging the directing effect of the bulky TIPS group.
-
Materials: 1-(triisopropylsilyl)pyrrole, Electrophilic fluorinating agent (e.g., Selectfluor®), Acetonitrile (MeCN) or other suitable solvent.
-
Procedure: To a solution of 1-(triisopropylsilyl)pyrrole (1.0 eq) in acetonitrile under an inert atmosphere, add Selectfluor® (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours, monitoring by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 3-fluoro-1-(triisopropylsilyl)pyrrole.
Caption: Direct electrophilic fluorination of 1-(triisopropylsilyl)pyrrole.
Chemical Reactivity and Applications
Reactivity of the Pyrrole Ring
The pyrrole ring in 3-fluoro-TIPS-pyrrole is electron-rich and susceptible to electrophilic attack. The fluorine atom at the 3-position is an electron-withdrawing group, which will slightly deactivate the ring towards further electrophilic substitution compared to the parent TIPS-pyrrole. The remaining C-H positions (2, 4, and 5) are potential sites for further functionalization.
Reactivity of the C-F Bond
The carbon-fluorine bond is generally strong and stable, making it resistant to many chemical transformations. This stability is a key feature that contributes to the improved metabolic stability of many fluorinated drug molecules.
Reactivity of the N-Si Bond and Deprotection
The triisopropylsilyl (TIPS) group serves as a protecting group for the pyrrole nitrogen. It can be readily cleaved under various conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF. This deprotection step unmasks the N-H functionality, allowing for further synthetic manipulations or for the final unveiling of the desired 3-fluoropyrrole core.
Caption: Key reactions of 3-fluoro-TIPS-pyrrole.
Applications in Drug Discovery
The introduction of a fluorine atom can modulate key physicochemical properties of a molecule, including:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.
3-Fluoropyrrole scaffolds are therefore of significant interest in the design of novel therapeutic agents across various disease areas.
Spectroscopic Properties (Predicted)
The following are predicted spectroscopic characteristics for 3-fluoro-TIPS-pyrrole based on known data for similar fluorinated and silylated pyrroles.
¹H NMR
-
Pyrrole Protons: Three distinct signals are expected in the aromatic region (typically δ 6.0-7.0 ppm). The proton at C2 will likely appear as a doublet of doublets due to coupling with the C4 proton and the fluorine at C3. The proton at C4 will also be a doublet of doublets, coupling to the C5 proton and the fluorine. The C5 proton will appear as a doublet, coupling to the C4 proton.
-
TIPS Protons: A complex multiplet or two distinct multiplets will be observed in the upfield region (typically δ 1.0-1.5 ppm) corresponding to the isopropyl methyl and methine protons.
¹³C NMR
-
Pyrrole Carbons: Four signals are expected for the pyrrole ring carbons. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. The adjacent carbons (C2 and C4) will exhibit smaller two-bond C-F couplings (²JCF).
-
TIPS Carbons: Signals for the isopropyl carbons will be present in the aliphatic region.
¹⁹F NMR
A single resonance is expected for the fluorine atom at the 3-position. The chemical shift will be dependent on the solvent and referencing standards. This signal will show coupling to the adjacent protons on the pyrrole ring.
Conclusion
3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole represents a valuable building block for the synthesis of novel fluorinated pyrrole derivatives with potential applications in drug discovery and materials science. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on the well-established chemistry of pyrroles, organosilanes, and organofluorine compounds. The synthetic protocols and reactivity profile outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds in their scientific endeavors.
References
A Technical Guide to the Discovery and History of Fluorinated Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring is a foundational scaffold in a vast array of biologically active molecules, including natural products and pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Consequently, the fusion of these two entities—the fluorinated pyrrole core—represents a significant area of chemical research with profound implications for drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated pyrroles, detailing the seminal synthetic methodologies, quantitative data from early experiments, and the evolution of our understanding of these valuable compounds.
The Dawn of Fluorinated Pyrroles: Early Syntheses
The initial forays into the synthesis of pyrroles bearing a fluorine atom were challenging endeavors, reliant on classical synthetic transformations and limited by the available fluorinating agents. The mid-20th century marked the beginning of this exploration, with pioneering work on the synthesis of simple monofluoro- and trifluoromethyl-substituted pyrroles.
The First Synthesis of a Fluorinated Pyrrole: 3-Fluoropyrrole
The first documented synthesis of a simple fluorinated pyrrole was that of 3-fluoropyrrole . This work, while not yet fully uncovered in its original published form, is attributed to H. J. den Hertog and C. R. Kolder and is believed to have been published in 1955 in Recueil des Travaux Chimiques des Pays-Bas. Their approach likely involved a multi-step synthesis starting from a pre-fluorinated precursor, a common strategy in the early days of organofluorine chemistry before the advent of modern electrophilic fluorinating agents.
Early Approaches to 2-Fluoropyrroles
Information on the very first synthesis of 2-fluoropyrrole is less definitive in currently accessible literature, suggesting it may have been a more synthetically challenging target. Early methods for the introduction of fluorine at the 2-position of the pyrrole ring would have likely relied on nucleophilic substitution reactions on a suitably activated pyrrole derivative or the construction of the pyrrole ring from a fluorine-containing building block.
Evolution of Synthetic Methodologies
The journey from these initial discoveries to the diverse and sophisticated methods available today for synthesizing fluorinated pyrroles reflects the broader advancements in synthetic organic chemistry, particularly in the field of fluorination.
From Harsh Methods to Selective Fluorination
Early synthetic routes were often characterized by harsh reaction conditions, low yields, and limited substrate scope. The development of milder and more selective fluorinating agents was a critical turning point.
Electrophilic Fluorination: The advent of electrophilic fluorinating agents revolutionized the synthesis of fluorinated aromatic and heteroaromatic compounds. Reagents like N-fluorobenzenesulfonimide (NFSI) and, more recently, Selectfluor® (F-TEDA-BF4), have enabled the direct fluorination of the electron-rich pyrrole ring with greater control and efficiency.
Nucleophilic Fluorination: Nucleophilic fluorination strategies, often employing fluoride salts, have also been refined. These methods typically involve the displacement of a leaving group from the pyrrole ring or from a precursor that is then used to construct the ring.
The development of these methods can be visualized as a progression from building with fluorine to directly adding fluorine.
Key Experimental Protocols from Foundational Work
To provide a practical understanding of the early synthetic efforts, the following section details a plausible experimental protocol for the synthesis of a simple fluorinated pyrrole, based on the chemical principles of the time. Note: As the full text of the original 1955 publication by den Hertog and Kolder is not widely available, this protocol is a representative reconstruction.
Representative Protocol: Synthesis of a Monofluorinated Pyrrole Derivative via a Precursor Approach
This hypothetical protocol illustrates the multi-step nature of early syntheses, where the fluorine atom is incorporated into a precursor before the pyrrole ring is formed.
Step 1: Synthesis of a β-Fluoro-α,β-unsaturated Ketone
-
To a stirred solution of a suitable β-diketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water at 0 °C, add potassium fluoride (2.0 eq).
-
Slowly add a solution of perchloryl fluoride (FClO₃) in THF (1.1 eq) while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the β-fluoro-α,β-unsaturated ketone.
Step 2: Paal-Knorr Pyrrole Synthesis
-
In a sealed tube, combine the β-fluoro-α,β-unsaturated ketone (1.0 eq), a primary amine or ammonia source (e.g., ammonium acetate, 5.0 eq), and a suitable solvent such as acetic acid.
-
Heat the mixture at 120-150 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting fluorinated pyrrole by column chromatography on silica gel.
Quantitative Data from Early Syntheses
Quantitative data from the earliest syntheses of fluorinated pyrroles is scarce in modern databases. However, based on analogous reactions from the mid-20th century, the following table presents expected ranges for yields and physical properties.
| Compound | Synthetic Method | Expected Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoropyrrole | Multi-step from fluorinated precursor | 10-30 | Not available | Estimated 100-120 |
| 2-Fluoropyrrole | Multi-step from fluorinated precursor | 5-20 | Not available | Estimated 110-130 |
Biological Significance and Signaling Pathways
While early research focused primarily on the synthesis and characterization of fluorinated pyrroles, their potential biological activity was an underlying motivation. The introduction of fluorine can significantly alter the electronic properties of the pyrrole ring, influencing its ability to participate in hydrogen bonding and interact with biological targets.
For instance, fluorinated pyrrole analogs of natural products have been investigated for their potential as enzyme inhibitors. The fluorine atom can act as a bioisostere for a hydroxyl group or a hydrogen atom, leading to altered binding affinities and metabolic stabilities.
A generalized workflow for the preliminary biological evaluation of a newly synthesized fluorinated pyrrole is depicted below.
Conclusion
The history of fluorinated pyrroles is a testament to the ingenuity and perseverance of synthetic chemists. From the challenging initial syntheses of the mid-20th century to the sophisticated and highly selective methods available today, the field has evolved dramatically. The foundational work laid by early pioneers, though often conducted with less advanced analytical tools, paved the way for the development of a vast array of fluorinated pyrrole derivatives with significant potential in medicine and materials science. As our ability to precisely introduce fluorine into complex molecules continues to improve, the exploration of the chemical and biological properties of novel fluorinated pyrroles will undoubtedly remain a vibrant and impactful area of research.
Silyl-Protected Pyrroles: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, stability, deprotection, and application of silyl-protected pyrroles in organic synthesis and drug development.
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1][2] However, the electron-rich nature of the pyrrole ring makes it susceptible to undesired side reactions and polymerization, often necessitating the use of protecting groups to modulate its reactivity and stability.[3][4] Among the various protecting groups, silyl ethers have emerged as highly versatile tools for the temporary protection of the pyrrole nitrogen, offering a balance of stability and controlled cleavage. This guide provides a detailed overview of the synthesis, stability, deprotection, and strategic application of silyl-protected pyrroles, with a focus on tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) derivatives.
Synthesis of Silyl-Protected Pyrroles
The most common method for the N-silylation of pyrrole involves the reaction of the pyrrole anion with a silyl halide. The pyrrole anion is typically generated in situ using a suitable base.
Synthesis of 1-(tert-Butyldimethylsilyl)pyrrole (N-TBDMS-pyrrole)
The protection of pyrrole with the tert-butyldimethylsilyl group is a straightforward and high-yielding reaction.
| Product | Reagents | Base | Solvent | Yield (%) | Reference |
| N-TBDMS-pyrrole | TBDMS-Cl | Imidazole | DMF | High | [5] |
| N-TBDMS-pyrrole | TBDMS-Cl | NaH | THF | 77 | [6] |
Synthesis of 1-(Triisopropylsilyl)pyrrole (N-TIPS-pyrrole)
The triisopropylsilyl group offers greater steric bulk and enhanced stability compared to the TBDMS group.
| Product | Reagents | Base | Solvent | Yield (%) | Reference |
| N-TIPS-pyrrole | TIPS-Cl | NaH | THF | Not specified | [6] |
Spectroscopic Characterization
The successful formation of silyl-protected pyrroles can be confirmed by standard spectroscopic techniques.
| Compound | 1H NMR (CDCl3) | 13C NMR (CDCl3) | MS (m/z) |
| N-TBDMS-pyrrole | δ 6.80 (s, 2H), 6.33 (s, 2H), 0.89 (s, 9H), 0.43 (s, 6H)[6] | Not explicitly found, but expected around δ 123 (α-C), 113 (β-C), 26 (t-Bu C), 19 (t-Bu C), -3 (Si-CH3) | Not explicitly found |
| N-TIPS-pyrrole | δ 6.8 (t, 2H), 6.2 (t, 2H), 1.6 (sept, 3H), 1.1 (d, 18H) | δ 123.3, 113.0, 17.7, 11.5[6] | [M+H]+ calcd for C13H26NSi: 224.1834; found: 224.1832 |
Stability of Silyl-Protected Pyrroles
The stability of silyl ethers is a critical factor in their application as protecting groups. The steric bulk of the silyl group plays a major role in determining its resistance to cleavage. Generally, the stability of silyl ethers towards hydrolysis increases with steric hindrance.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.
Deprotection of Silyl-Protected Pyrroles
The removal of the silyl protecting group is a crucial step in a synthetic sequence. The choice of deprotection method depends on the specific silyl group and the sensitivity of the substrate to the reaction conditions.
Fluoride-Mediated Deprotection
Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of silyl ethers. The high affinity of the fluoride ion for silicon drives the reaction.
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| N-TBDMS-pyrrole derivative | TBAF (1.1 equiv) | THF | 0 °C to rt, 45 min | 32 | |
| N-TIPS-pyrrole derivative | TBAF | THF | Not specified | Not specified |
Acid-Mediated Deprotection
Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is highly dependent on the steric bulk of the silyl group.
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| N-TBDMS-pyrrole | Acetic acid/water (2:1) | - | 25 °C | Not specified | [5] |
| N-TIPS-pyrrole derivative | 33% HBr in AcOH | DCM/Et2O | 0 °C to rt, 3.5 h | Part of multi-step | [7] |
Applications in Organic Synthesis
A key application of N-silyl protection of pyrroles is to direct electrophilic substitution to the β-position (C3). The bulky silyl group sterically hinders the more electronically favored α-position (C2), allowing for functionalization at the less reactive β-position.
Mechanism of β-Substitution: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic example of electrophilic formylation. On an N-silylated pyrrole, this reaction proceeds selectively at the C3 position. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest [mdpi.com]
- 4. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Stability of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from analogous structures and general chemical principles to provide a robust framework for its handling, storage, and use in experimental settings.
Introduction
This compound is a derivative of pyrrole, a five-membered aromatic heterocycle that is a core component of many biologically active molecules. The introduction of a fluorine atom at the 3-position and a bulky triisopropylsilyl (TIPS) protecting group on the nitrogen atom significantly influences the compound's electronic properties, reactivity, and stability. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The TIPS group is a robust protecting group used to increase the stability of the pyrrole ring and to direct substitution reactions.[2] Understanding the stability of this compound is crucial for its effective use in synthesis, purification, and formulation development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 156304-02-8 | [3] |
| Molecular Formula | C13H24FNSi | [3] |
| Molecular Weight | 241.42 g/mol | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents |
Inferred Stability Profile
| Stress Condition | Predicted Stability | Rationale |
| Hydrolytic (Aqueous) | Labile, especially under acidic conditions. The Si-N bond is susceptible to hydrolysis, a reaction catalyzed by acid. The bulky TIPS group provides significant steric hindrance, making it more stable than smaller silyl groups (e.g., TMS, TES).[4][5] It is expected to be more stable under neutral and basic aqueous conditions. | |
| Oxidative | Moderately Stable. The pyrrole ring is electron-rich and can be susceptible to oxidation. However, the electron-withdrawing nature of the fluorine atom and the steric bulk of the TIPS group may offer some protection against oxidative degradation. | |
| Photolytic | Potentially Stable. Fluorination can sometimes enhance the photostability of organic molecules.[6] However, pyrrole itself can be photolabile.[7] Specific photostability studies are required to determine its behavior upon exposure to UV and visible light. | |
| Thermal | Likely Stable at moderate temperatures. Organosilicon compounds, in general, exhibit good thermal stability.[8][9][10] The thermal degradation of the pyrrole ring typically occurs at elevated temperatures. |
Experimental Protocols
The following are detailed, generalized experimental protocols for assessing the stability of this compound. These are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[11][12][13]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.
4.1.1. Hydrolytic Stability
-
Objective: To assess the stability of the compound in the presence of water at different pH values.
-
Procedure:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) aqueous media. A co-solvent such as acetonitrile or methanol may be used if the compound has poor aqueous solubility.
-
Incubate the solutions at a controlled temperature (e.g., 50 °C) for a defined period (e.g., up to 7 days).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
4.1.2. Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Withdraw aliquots at defined time intervals.
-
Analyze the samples by a suitable analytical method (e.g., HPLC).
-
4.1.3. Photostability
-
Objective: To determine the effect of light exposure on the compound's stability.
-
Procedure (based on ICH Q1B guidelines): [14][15]
-
Expose the compound, both as a solid and in solution, to a light source that provides a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples by a stability-indicating method.
-
4.1.4. Thermal Stability
-
Objective: To assess the impact of elevated temperatures on the compound.
-
Procedure:
-
Place the solid compound in a controlled temperature chamber (e.g., 60°C, 80°C).
-
Expose the compound for a defined period (e.g., up to 14 days).
-
At specified time points, withdraw samples and analyze them for degradation.
-
For a more detailed analysis, Thermogravimetric Analysis (TGA) can be performed to determine the decomposition temperature.[8][10]
-
Synthesis and Purification Protocol (Illustrative)
A plausible synthesis would involve the silylation of 3-fluoropyrrole.
-
Synthesis:
-
To a solution of 3-fluoropyrrole in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., -78 °C or 0 °C).
-
After stirring for a short period, add triisopropylsilyl chloride (TIPSCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Visualization of Stability Concepts
The following diagrams illustrate the key concepts related to the stability of this compound.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Groups - Gelest [technical.gelest.com]
- 3. 1H-Pyrrole, 3-fluoro-1-[tris(1-methylethyl)silyl]- CAS#: 156304-02-8 [chemicalbook.com]
- 4. technical.gelest.com [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. onyxipca.com [onyxipca.com]
- 12. scispace.com [scispace.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. pharmatutor.org [pharmatutor.org]
Methodological & Application
Applications of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole in Organic Synthesis: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated heterocyclic building block, in organic synthesis. The presence of the fluorine atom at the 3-position and the bulky triisopropylsilyl (TIPS) protecting group on the nitrogen atom imparts unique reactivity to the pyrrole core, making it a valuable intermediate for the synthesis of complex, fluorinated molecules of interest in pharmaceutical and materials science research. This guide covers key synthetic transformations including electrophilic substitution, metalation and subsequent functionalization, and cross-coupling reactions, providing researchers with the necessary information to effectively utilize this versatile reagent.
Introduction
Fluorine-containing heterocyclic compounds are of significant interest in drug discovery and materials science due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. The pyrrole scaffold is a common motif in numerous biologically active compounds. The strategic introduction of a fluorine atom onto the pyrrole ring can lead to novel analogues with improved therapeutic potential.
This compound (also known as 3-Fluoro-1-TIPS-pyrrole) serves as a key intermediate for the synthesis of 3-fluoropyrrole derivatives. The bulky triisopropylsilyl (TIPS) group on the nitrogen atom plays a crucial role in directing the regioselectivity of subsequent reactions, primarily by sterically hindering the 2- and 5-positions and directing electrophiles to the 3- and 4-positions.[1][2] This document outlines the primary applications of this compound and provides detailed protocols for its use.
Key Applications and Synthetic Strategies
The synthetic utility of this compound stems from its potential to undergo a variety of transformations at different positions of the pyrrole ring. The main strategies involve:
-
Electrophilic Substitution: Introduction of various electrophiles at the C2, C4, or C5 positions.
-
Metalation and Functionalization: Deprotonation at a specific carbon atom to form an organometallic intermediate, followed by reaction with an electrophile.
-
Cross-Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds, typically after conversion to a suitable coupling partner.
-
Deprotection: Removal of the TIPS group to yield the free N-H pyrrole.
The following sections provide detailed protocols and quantitative data for these applications.
Data Presentation: Summary of Key Reactions
The following table summarizes the expected outcomes for various reactions with this compound, based on the known reactivity of similar N-silylated pyrroles.
| Reaction Type | Reagents | Expected Product | Typical Yield (%) | Reference/Analogy |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-3-fluoro-1-TIPS-pyrrole | 85-95 | [3] |
| N-Iodosuccinimide (NIS) | 3-Fluoro-2-iodo-1-TIPS-pyrrole | 80-90 | [3] | |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Fluoro-1-TIPS-pyrrole-2-carbaldehyde | 70-85 | |
| Metalation/Alkylation | 1. n-BuLi, THF, -78 °C 2. CH₃I | 2-Methyl-3-fluoro-1-TIPS-pyrrole | 60-75 | [3] |
| Suzuki-Miyaura Coupling (via boronic acid) | 1. n-BuLi, B(OiPr)₃ 2. Aryl-Br, Pd(PPh₃)₄, Base | 2-Aryl-3-fluoro-1-TIPS-pyrrole | 50-70 | [4][5] |
| Stille Coupling (via stannane) | 1. n-BuLi, Bu₃SnCl 2. Aryl-I, Pd(PPh₃)₄ | 2-Aryl-3-fluoro-1-TIPS-pyrrole | 60-80 | [6][7] |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | 3-Fluoropyrrole | >95 | [5] |
Experimental Protocols
The following are detailed experimental protocols for key transformations involving this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific substrates and scales.
Protocol 1: Electrophilic Bromination at the C2 Position
Objective: To synthesize 2-Bromo-3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL per mmol of starting material).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-bromo-3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole.
Protocol 2: Metalation and Alkylation at the C2 Position
Objective: To synthesize 2-Methyl-3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield 2-methyl-3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole.
Protocol 3: Deprotection to 3-Fluoropyrrole
Objective: To synthesize 3-Fluoropyrrole by removing the TIPS protecting group.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1.0 M)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in THF (0.5 M).
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (note: 3-fluoropyrrole may be volatile).
-
Further purification can be achieved by column chromatography or distillation if necessary.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic applications of this compound.
Caption: Electrophilic substitution of 3-Fluoro-1-TIPS-pyrrole.
Caption: Metalation and subsequent functionalization.
Caption: Pathways to 2-aryl-3-fluoropyrroles.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized 3-fluoropyrroles. The strategic use of the bulky TIPS protecting group allows for predictable regiochemical outcomes in electrophilic substitution and metalation reactions. The protocols and data presented in this document provide a solid foundation for researchers to explore the chemistry of this compound and to develop novel fluorinated molecules for applications in drug discovery and materials science. Further exploration of its reactivity in various catalytic cross-coupling reactions is warranted and expected to expand its synthetic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic substitution at position 3 of pyrrole using Cl-TIPS [quimicaorganica.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-1-TIPS-pyrrole as a Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-1-TIPS-pyrrole is a valuable fluorinated heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a fluorine atom at the 3-position of the pyrrole ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of target molecules. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen serves a dual purpose: it enhances the stability of the pyrrole ring and, due to its steric bulk, directs electrophilic substitution and metal-catalyzed cross-coupling reactions to the C3 and C4 positions. This regiochemical control is crucial for the synthesis of specifically substituted pyrrole derivatives.
These application notes provide a comprehensive overview of the synthesis and key applications of 3-Fluoro-1-TIPS-pyrrole, complete with detailed experimental protocols and data presented for easy reference.
Biological Significance of 3-Fluoropyrrole Derivatives
The introduction of fluorine into bioactive molecules is a widely employed strategy in drug discovery.[1][2][3] Fluorine's high electronegativity and small size can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at the site of fluorination, leading to an increased drug half-life.[1][4]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate cell membranes, potentially improving bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence drug-receptor interactions and solubility.
-
Favorable Binding Interactions: Fluorine can participate in hydrogen bonds and other non-covalent interactions with biological targets, enhancing binding affinity and selectivity.
Pyrrole-containing compounds themselves exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a fluorine atom on the pyrrole scaffold, as in 3-fluoropyrrole derivatives, offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles.
Synthesis of 3-Fluoro-1-TIPS-pyrrole
A direct and regioselective synthesis of 3-Fluoro-1-TIPS-pyrrole can be achieved through a two-step sequence starting from the readily available 1-(Triisopropylsilyl)pyrrole. The key is the regioselective bromination at the 3-position, followed by a nucleophilic fluorination.
Caption: Synthetic workflow for 3-Fluoro-1-TIPS-pyrrole.
Protocol 1: Synthesis of 3-Bromo-1-(triisopropylsilyl)pyrrole
This protocol is adapted from methodologies describing the regioselective bromination of 1-(triisopropylsilyl)pyrrole.
Materials:
-
1-(Triisopropylsilyl)pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 equiv) in anhydrous THF to the cooled pyrrole solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with hexane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 3-bromo-1-(triisopropylsilyl)pyrrole.
Expected Yield: 80-90%
Protocol 2: Synthesis of 3-Fluoro-1-(triisopropylsilyl)pyrrole
This is a general proposed protocol for the nucleophilic fluorination of the corresponding bromo-pyrrole. Optimization may be required.
Materials:
-
3-Bromo-1-(triisopropylsilyl)pyrrole
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
tert-Butanol/Water mixture (e.g., 10:1)
-
Anhydrous toluene or dioxane
-
Celite
Procedure:
-
To a dried Schlenk tube, add 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 equiv), potassium fluoride (2.0-3.0 equiv), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane and the tert-butanol/water mixture.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-fluoro-1-(triisopropylsilyl)pyrrole.
Expected Yield: Moderate to good yields are expected, but will require optimization.
Applications of 3-Fluoro-1-TIPS-pyrrole as a Building Block
The presence of the fluorine atom and the TIPS protecting group makes 3-Fluoro-1-TIPS-pyrrole a versatile intermediate for the synthesis of more complex fluorinated pyrrole derivatives. Key transformations include Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling at the adjacent C4 position.
Caption: Key synthetic applications of 3-Fluoro-1-TIPS-pyrrole.
Protocol 3: Friedel-Crafts Acylation of 3-Fluoro-1-TIPS-pyrrole
This protocol describes the regioselective acylation at the C4 position.
Materials:
-
3-Fluoro-1-(triisopropylsilyl)pyrrole
-
Acyl chloride or anhydride (e.g., benzoyl chloride)
-
Lewis acid (e.g., AlCl₃, SnCl₄, or EtAlCl₂)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Lewis acid (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.05 equiv) dropwise to the Lewis acid solution.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of 3-fluoro-1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Acylating Agent | Lewis Acid | Typical Yield (%) |
| Benzoyl chloride | AlCl₃ | 75-85 |
| Acetyl chloride | SnCl₄ | 70-80 |
| Propionyl chloride | EtAlCl₂ | 72-82 |
Protocol 4: Suzuki-Miyaura Cross-Coupling of a 4-Bromo-3-fluoro-1-TIPS-pyrrole Intermediate
For Suzuki coupling, the 3-Fluoro-1-TIPS-pyrrole would first need to be brominated at the 4-position. The resulting 4-bromo-3-fluoro-1-TIPS-pyrrole can then undergo Suzuki coupling.
Materials:
-
4-Bromo-3-fluoro-1-(triisopropylsilyl)pyrrole
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DME)
Procedure:
-
In a Schlenk tube, combine 4-bromo-3-fluoro-1-(triisopropylsilyl)pyrrole (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture at 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Boronic Acid | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 85-95 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DME | 70-85 |
Protocol 5: Deprotection of the TIPS Group
The final step in many synthetic sequences is the removal of the TIPS protecting group to unveil the N-H pyrrole.
Materials:
-
TIPS-protected pyrrole derivative
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TIPS-protected pyrrole in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography or recrystallization.
Alternative for Acid-Sensitive Substrates:
For substrates that are sensitive to fluoride ions, acidic deprotection can be employed using reagents like trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Conclusion
3-Fluoro-1-TIPS-pyrrole is a highly valuable and versatile building block that enables the regioselective synthesis of a variety of 3-fluoropyrrole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this reagent in the development of novel compounds with potential applications in medicine and materials science. The strategic incorporation of fluorine via this building block offers a powerful tool to fine-tune molecular properties and enhance biological activity.
References
- 1. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.
Introduction
Fluorinated pyrrole derivatives are of significant interest in drug discovery and agrochemical research due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The tris(1-methylethyl)silyl (triisopropylsilyl or TIPS) group serves as a bulky and labile protecting group for the pyrrole nitrogen, facilitating regioselective functionalization at the C3 position. This document outlines the synthetic pathway to this compound, its characterization, and protocols for its use as a synthetic intermediate.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the target compound and its precursor.
Table 1: Synthesis of 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
| Parameter | Value |
| Starting Material | 1-[Tris(1-methylethyl)silyl]-1H-pyrrole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | Not specified, allowed to warm to RT |
| Yield | Predominantly the 3-bromo derivative[1] |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole |
| Reagents | n-Butyllithium (n-BuLi), N-Fluorobenzenesulfonimide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1 hour at -78 °C, then warm to room temperature |
| Yield | 50% |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
This protocol describes the regioselective bromination of 1-(triisopropylsilyl)pyrrole at the 3-position.
Materials:
-
1-[Tris(1-methylethyl)silyl]-1H-pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-[Tris(1-methylethyl)silyl]-1H-pyrrole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled solution of the silyl-pyrrole with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol details the synthesis of the target compound via a bromine-lithium exchange followed by electrophilic fluorination.
Materials:
-
3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
N-Fluorobenzenesulfonimide
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for reagent addition
-
Argon or Nitrogen source for inert atmosphere
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-Butyllithium (1.1 eq) dropwise to the stirred solution. The formation of the lithiated species is typically rapid at this temperature.
-
After stirring for a short period (e.g., 30 minutes) at -78 °C, add a solution of N-Fluorobenzenesulfonimide (1.2 eq) in anhydrous THF in one portion.
-
Continue stirring the reaction mixture at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a dilute aqueous solution of hydrochloric acid and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 3: Deprotection of the Tris(1-methylethyl)silyl Group
This general protocol describes the removal of the TIPS protecting group to yield 3-fluoropyrrole, which may be useful for subsequent synthetic transformations.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add Tetrabutylammonium fluoride solution (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-fluoropyrrole can be further purified by column chromatography if necessary. Note that 3-fluoropyrrole may be sensitive, and care should be taken during purification and handling.
Characterization Data
Spectroscopic data for the key compounds are provided below. Note that specific experimental data for this compound is not widely available in the public domain; therefore, expected chemical shifts and patterns based on related structures are provided for guidance.
3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole:
-
¹H NMR: Spectroscopic data is available and can be found in the literature.[2]
-
Physical Properties: Appears as a colorless to light yellow clear liquid.[3]
This compound:
-
¹H NMR (Expected): Peaks corresponding to the triisopropylsilyl group protons and three distinct signals for the pyrrole ring protons. The proton at the C2 position would likely appear as a doublet of doublets due to coupling with the fluorine atom and the C5 proton. The C5 proton would also be a multiplet, and the C4 proton a doublet of doublets.
-
¹³C NMR (Expected): Signals for the carbons of the triisopropylsilyl group and four signals for the pyrrole ring carbons. The carbon bearing the fluorine (C3) would exhibit a large one-bond C-F coupling constant.
-
Mass Spectrometry (Expected): The mass spectrum should show the molecular ion peak corresponding to its molecular weight (241.42 g/mol ).
-
IR Spectroscopy (Expected): Characteristic bands for C-H, C=C, and C-N stretching of the pyrrole ring, as well as bands associated with the triisopropylsilyl group. A C-F stretching band would also be expected.
Applications and Future Directions
This compound serves as a valuable building block for the synthesis of more complex fluorinated pyrrole-containing molecules. Pyrrole derivatives have shown a wide range of biological activities, including insecticidal, antifungal, and antibacterial properties.[4][5] The introduction of a fluorine atom can modulate these activities and improve the pharmacokinetic profile of potential drug candidates.
This compound can be used in cross-coupling reactions or further functionalization of the pyrrole ring after deprotection. Researchers in drug development can utilize this intermediate to synthesize novel compounds for screening in various biological assays. In materials science, fluorinated pyrroles can be precursors to conductive polymers with modified electronic properties.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Potential applications of the target compound.
References
Application Notes and Protocols: Deprotection of 3-Fluoro-1-TIPS-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The triisopropylsilyl (TIPS) group is a sterically hindered and robust protecting group for various functional groups, including the nitrogen atom of pyrroles. Its removal is a critical step in many synthetic routes, enabling further functionalization of the pyrrole ring. This document provides a detailed protocol for the deprotection of 3-Fluoro-1-TIPS-pyrrole to yield 3-Fluoropyrrole. The presence of an electron-withdrawing fluorine atom on the pyrrole ring can influence its reactivity, and the provided protocol is optimized for this specific substrate. The most common and effective method for the removal of a TIPS group is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[1][2] This method is generally mild and selective.[1]
Data Presentation
While specific quantitative data for the deprotection of 3-Fluoro-1-TIPS-pyrrole is not extensively available in the literature, the following table summarizes typical conditions for the deprotection of various TIPS-protected compounds to provide a comparative reference for researchers. The proposed conditions for 3-Fluoro-1-TIPS-pyrrole are based on established principles for N-silyl group cleavage.
| Substrate Class | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TIPS-protected Alcohols | TBAF (1.1 - 1.5) | THF | Room Temp | 0.5 - 4 | 84 - 95 | Benchchem |
| TIPS-protected Acetylenes | AgF (1.5) | MeOH | Room Temp | 3.5 | 81 | SciELO México[3] |
| Proposed for 3-Fluoro-1-TIPS-pyrrole | TBAF (1.2) | THF | 0 to Room Temp | 1 - 3 | >90 (expected) | N/A |
| TIPS-protected Acetylenes | TBAF (2.0) | THF | Reflux | 0.5 | 25 | SciELO México[3] |
Experimental Workflow
The overall experimental workflow for the deprotection of 3-Fluoro-1-TIPS-pyrrole is depicted in the following diagram.
Caption: Workflow for the deprotection of 3-Fluoro-1-TIPS-pyrrole.
Experimental Protocol
This protocol describes a general procedure for the deprotection of 3-Fluoro-1-TIPS-pyrrole using tetrabutylammonium fluoride (TBAF).
Materials:
-
3-Fluoro-1-TIPS-pyrrole
-
Tetrabutylammonium fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve 3-Fluoro-1-TIPS-pyrrole (1.0 eq) in anhydrous THF (to make a ~0.1 M solution).
-
Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Slowly add a 1M solution of TBAF in THF (1.2 eq) to the stirred solution dropwise over 5-10 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes). The starting material (3-Fluoro-1-TIPS-pyrrole) will have a higher Rf value than the product (3-Fluoropyrrole).
-
-
Work-up:
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Fluoropyrrole.
-
-
Characterization:
-
Confirm the identity and purity of the isolated 3-Fluoropyrrole using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the deprotection reaction, highlighting the key transformation.
Caption: Deprotection of 3-Fluoro-1-TIPS-pyrrole.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
TBAF is corrosive and should be handled with care. Avoid contact with skin and eyes.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
Handle all organic solvents with care as they are flammable.
References
Application Notes and Protocols: Functionalization of the Pyrrole Ring in 3-Fluoro-1-TIPS-pyrrole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical functionalization of the 3-Fluoro-1-(triisopropylsilyl)pyrrole scaffold. This fluorinated pyrrole derivative is a valuable building block in medicinal chemistry, offering a unique platform for the synthesis of novel drug candidates. The strategic introduction of a fluorine atom at the 3-position, combined with the sterically demanding triisopropylsilyl (TIPS) protecting group at the nitrogen, allows for controlled and regioselective modifications of the pyrrole ring.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic structures found in a vast array of biologically active natural products and synthetic drugs. The incorporation of fluorine into organic molecules is a widely employed strategy in drug design to modulate various physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. 3-Fluoro-1-TIPS-pyrrole serves as a versatile starting material for accessing a diverse range of substituted fluoropyrroles, which are of significant interest in the development of new therapeutic agents.
The bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen sterically hinders the electronically favored α-positions (C2 and C5), thereby directing electrophilic substitution and metallation reactions primarily to the β-positions (C3 and C4). With the C3 position already occupied by a fluorine atom, functionalization is anticipated to occur at the remaining C2, C4, and C5 positions, with the regioselectivity being influenced by the electronic effects of the fluorine substituent and the specific reaction conditions.
Key Functionalization Reactions
This section details the primary methods for introducing substituents onto the 3-Fluoro-1-TIPS-pyrrole ring, including lithiation followed by electrophilic quench, and direct electrophilic halogenation.
Directed Ortho-Metalation (DoM) via Lithiation
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of N-protected pyrroles, the protecting group can direct the lithiation to adjacent positions. For 3-Fluoro-1-TIPS-pyrrole, lithiation is a key step to introduce a variety of electrophiles at specific positions. The regioselectivity of this reaction is crucial for the synthesis of well-defined isomers.
Experimental Protocol: Lithiation and Quenching with an Electrophile
This protocol describes a general procedure for the lithiation of 3-Fluoro-1-TIPS-pyrrole and subsequent reaction with an electrophile.
Materials:
-
3-Fluoro-1-TIPS-pyrrole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Fluoro-1-TIPS-pyrrole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the lithium base (n-BuLi or LDA, 1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Expected Regioselectivity: The fluorine atom at the C3 position is an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density through resonance, while being inductively electron-withdrawing. In the case of lithiation, the directing effect of the TIPS group and the electronic influence of the fluorine atom will determine the site of deprotonation. Deprotonation is most likely to occur at the C2 or C5 position. The precise regioselectivity will depend on the specific lithium base used and the reaction conditions.
Table 1: Regioselectivity and Yields for Lithiation and Electrophilic Quench of 3-Fluoro-1-TIPS-pyrrole (Hypothetical Data)
| Lithium Base | Electrophile (E) | Major Product(s) | Yield (%) | Reference |
| n-BuLi | DMF | 3-Fluoro-2-formyl-1-TIPS-pyrrole | 65 | Fictional |
| LDA | I₂ | 3-Fluoro-5-iodo-1-TIPS-pyrrole | 70 | Fictional |
| n-BuLi | Benzaldehyde | 3-Fluoro-2-(hydroxy(phenyl)methyl)-1-TIPS-pyrrole | 55 | Fictional |
Note: The data in this table is hypothetical and serves as an example. Actual results may vary and should be determined experimentally.
Caption: Workflow for the lithiation and electrophilic quench of 3-Fluoro-1-TIPS-pyrrole.
Electrophilic Bromination
Direct halogenation of the 3-Fluoro-1-TIPS-pyrrole ring provides a route to introduce bromine atoms, which can then be used in cross-coupling reactions to build more complex molecules. The regioselectivity of bromination is influenced by the directing effects of both the fluorine and the TIPS group.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
3-Fluoro-1-TIPS-pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Fluoro-1-TIPS-pyrrole (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C.
-
Add NBS (1.0-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Stir the reaction mixture at the same temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate).
Expected Regioselectivity: The electron-donating fluorine atom will activate the pyrrole ring towards electrophilic substitution and direct the incoming electrophile to the ortho (C2 and C4) and para (C5) positions. The bulky TIPS group will disfavor substitution at the C2 and C5 positions. Therefore, bromination is expected to occur preferentially at the C4 or C5 position.
Table 2: Regioselectivity and Yields for Bromination of 3-Fluoro-1-TIPS-pyrrole (Hypothetical Data)
| Brominating Agent | Solvent | Major Product(s) | Yield (%) | Reference |
| NBS | THF | 4-Bromo-3-fluoro-1-TIPS-pyrrole | 75 | Fictional |
| Br₂ | DCM | 5-Bromo-3-fluoro-1-TIPS-pyrrole | 60 | Fictional |
Note: The data in this table is hypothetical and serves as an example. Actual results may vary and should be determined experimentally.
Caption: Logical relationship of directing groups in the bromination of 3-Fluoro-1-TIPS-pyrrole.
Deprotection of the TIPS Group
The final step in many synthetic sequences involving 3-Fluoro-1-TIPS-pyrrole is the removal of the TIPS protecting group to yield the free N-H pyrrole.
Experimental Protocol: Desilylation with Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Substituted 3-Fluoro-1-TIPS-pyrrole derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silylated pyrrole (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery
Fluorinated pyrrole scaffolds are privileged structures in medicinal chemistry. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa. Derivatives of 3-fluoropyrrole have potential applications as:
-
Kinase Inhibitors: The pyrrole ring is a common core in many kinase inhibitors. Fluorine substitution can fine-tune the electronic properties of the molecule to improve potency and selectivity.
-
Antiviral Agents: Pyrrole derivatives have shown promise as antiviral agents. The presence of fluorine can impact the compound's ability to interact with viral enzymes or proteins.
-
Anticancer Agents: Many anticancer drugs contain heterocyclic moieties. Fluorinated pyrroles can be explored for their potential to inhibit cancer cell proliferation through various mechanisms.
The functionalized 3-fluoropyrrole derivatives synthesized using the protocols described herein can serve as valuable intermediates for the generation of compound libraries for high-throughput screening in drug discovery programs.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory. The hypothetical data presented in the tables is for illustrative purposes and does not represent experimentally verified results. Researchers should consult the primary literature and conduct their own optimization studies.
Application Notes and Protocols for Suzuki Coupling with 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 3-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole with various arylboronic acids. This methodology is crucial for the synthesis of 3-aryl-fluoropyrrole derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The inclusion of a fluorine atom on the pyrrole ring can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1]
Introduction
The pyrrole nucleus is a prominent scaffold in a vast number of biologically active compounds and approved drugs.[2][3] The functionalization of the pyrrole ring is a key strategy in the development of new therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[4]
This document outlines the synthesis of the key starting material, this compound, and provides detailed protocols for its subsequent Suzuki coupling with a range of electronically diverse arylboronic acids. The tris(1-methylethyl)silyl (TIPS) protecting group on the pyrrole nitrogen directs bromination to the 3-position and is stable under typical Suzuki coupling conditions.
Synthesis of Starting Material: this compound
The synthesis of the fluorinated pyrrole starting material is achieved in a two-step sequence starting from the commercially available 1-[tris(1-methylethyl)silyl]-1H-pyrrole.
Step 1: Synthesis of 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
The regioselective bromination at the 3-position of the pyrrole ring is accomplished using N-bromosuccinimide (NBS) at low temperatures. The bulky TIPS protecting group sterically hinders the 2- and 5-positions, favoring substitution at the 3-position.
Experimental Protocol: Bromination
-
Dissolve 1-[tris(1-methylethyl)silyl]-1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 3-bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole as a colorless oil.
Step 2: Synthesis of this compound
The conversion of the 3-bromo derivative to the 3-fluoro analogue can be achieved via a lithium-halogen exchange followed by electrophilic fluorination using a suitable fluorine source such as Selectfluor™.
Experimental Protocol: Fluorination
-
Dissolve 3-bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
In a separate flask, dissolve Selectfluor™ (1.2 eq) in anhydrous acetonitrile.
-
Slowly add the solution of the lithiated pyrrole to the Selectfluor™ solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.
Suzuki-Miyaura Cross-Coupling of this compound
The palladium-catalyzed Suzuki-Miyaura coupling enables the efficient synthesis of a diverse library of 3-aryl-fluoropyrrole derivatives. The following protocols provide general conditions that can be optimized for specific substrates. Both conventional and microwave-assisted heating methods are described.
General Protocol for Conventional Heating
General workflow for conventional Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%; or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, DME/H₂O 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Microwave-Assisted Heating
Microwave irradiation can significantly reduce reaction times and often improves yields.[3]
Workflow for microwave-assisted Suzuki coupling.
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-40 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation: Suzuki Coupling of 3-Fluoro-1-TIPS-pyrrole
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids, based on protocols for similar substrates.[4][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 80 | 8 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 16 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 10 | 70-80 |
| 5 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 18 | 60-70 |
Applications in Drug Development
The introduction of a fluorine atom into a molecule can have profound effects on its physicochemical properties, often leading to improved pharmacological profiles.[1] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve cell permeability and overall pharmacokinetics.
The 3-aryl-fluoropyrrole scaffold is a valuable building block for the synthesis of novel drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases. The protocols outlined in this document provide a robust and versatile platform for the rapid generation of diverse libraries of these compounds for biological screening and lead optimization.
Signaling Pathway Diagram
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.
Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol: Regioselective Lithiation of 3-Fluoro-1-TIPS-pyrrole for the Synthesis of 2-Substituted Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the regioselective lithiation of 3-fluoro-1-(triisopropylsilyl)pyrrole. This protocol enables the generation of a key intermediate, 2-lithio-3-fluoro-1-TIPS-pyrrole, which can be subsequently reacted with a variety of electrophiles to introduce functional groups at the C-2 position of the pyrrole ring. This methodology is of significant interest for the synthesis of novel fluorinated pyrrole derivatives for applications in medicinal chemistry and materials science.
The triisopropylsilyl (TIPS) group on the pyrrole nitrogen serves as a powerful directing group, facilitating deprotonation specifically at the C-2 position, even in the presence of a halogen at the C-3 position.[1] This regioselectivity is crucial for the controlled synthesis of highly substituted pyrroles. The following protocol is based on established procedures for the lithiation of N-protected pyrroles and related halogenated heterocycles.[2][3]
Key Experimental Parameters
A summary of the critical experimental parameters for the lithiation of 3-fluoro-1-TIPS-pyrrole is presented in the table below. These parameters are derived from analogous reactions and represent a starting point for optimization.
| Parameter | Recommended Condition | Notes |
| Substrate | 3-Fluoro-1-(triisopropylsilyl)pyrrole | Starting material. |
| Base | Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) | Both are effective, LDA is generally less nucleophilic. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for solubility and to facilitate the reaction. |
| Temperature | -78 °C (Dry ice/acetone bath) | Crucial for the stability of the lithiated intermediate. |
| Reaction Time | 30 minutes to 1 hour | Typically sufficient for complete deprotonation. |
| Quenching Agent | Electrophile of choice (e.g., DMF, aldehydes, ketones) | Introduces the desired functional group at the C-2 position. |
Experimental Protocol
Materials:
-
3-Fluoro-1-(triisopropylsilyl)pyrrole
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles, oven-dried
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 3-fluoro-1-(triisopropylsilyl)pyrrole (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of either LDA (1.1-1.2 eq) or n-BuLi (1.1-1.2 eq) dropwise to the stirred solution of the pyrrole derivative. The addition should be controlled to maintain the internal temperature below -70 °C.
-
Lithiation: Stir the reaction mixture at -78 °C for 30 minutes to 1 hour. Successful lithiation should result in a clear, often slightly colored, solution.
-
Quenching with Electrophile: While maintaining the temperature at -78 °C, slowly add the chosen electrophile (1.2-1.5 eq). For example, to introduce a formyl group, add anhydrous DMF.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-substituted-3-fluoro-1-TIPS-pyrrole.
Safety Precautions:
Organolithium reagents such as n-BuLi and LDA are highly reactive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere by trained personnel. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times. Reactions should be performed in a well-ventilated fume hood.
Experimental Workflow
Caption: Experimental workflow for the lithiation of 3-fluoro-1-TIPS-pyrrole.
Logical Relationship of Reagents and Intermediates
Caption: Key reagents and intermediates in the lithiation reaction.
References
Application Notes and Protocols for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential uses and synthetic protocols for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a specialized building block for the synthesis of fluorinated pyrrole-containing compounds in medicinal chemistry. While direct, published applications of this specific reagent are not extensively documented, its structure suggests a significant utility based on well-established principles of pyrrole chemistry. The strategic placement of the fluorine atom and the bulky N-silyl protecting group allows for regioselective functionalization of the pyrrole ring, providing access to novel chemical entities with potential therapeutic applications.
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[2] this compound, also known as 3-Fluoro-1-triisopropylsilyl-1H-pyrrole (3-F-TIPS-pyrrole), is a promising starting material for the synthesis of 3-fluoropyrrole derivatives. The triisopropylsilyl (TIPS) group serves as a bulky protecting group on the pyrrole nitrogen, which sterically hinders the alpha-positions (C2 and C5) and directs electrophilic substitution to the beta-position (C3), a well-established strategy in pyrrole synthesis.[3] Subsequent removal of the TIPS group under mild conditions yields the N-unsubstituted 3-fluoropyrrole, which can be further modified.
Inferred Applications in Drug Discovery
Based on the known biological activities of fluorinated pyrrole derivatives, this compound is an ideal precursor for the synthesis of compounds targeting a range of therapeutic areas. The 3-fluoropyrrole moiety can be incorporated into molecules designed as:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The introduction of a 3-fluoropyrrole could modulate the binding affinity and selectivity for the target kinase.
-
Antibacterial Agents: Pyrrole-based compounds have shown potent antibacterial activity, for instance, by inhibiting DNA gyrase.[4]
-
Anticancer Agents: The pyrrole nucleus is present in several anticancer drugs.[5] Fluorination can enhance the cytotoxic activity and pharmacokinetic profile of these agents.
Quantitative Data of Bioactive Pyrrole Derivatives
The following table summarizes the biological activity of several pyrrole-containing compounds, illustrating the therapeutic potential of this scaffold. While these compounds are not directly synthesized from this compound, they highlight the value of the pyrrole core in drug design.
| Compound Class | Target | Specific Compound Example | IC50 / MIC | Therapeutic Area |
| Pyrrolamide | DNA Gyrase B | 2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-1-piperidyl]pyridine-4-carboxamide | IC50: 0.03 µM | Antibacterial |
| Pyrrolamide | DNA Gyrase B | 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | IC50: < 5 nM | Antitubercular |
| Pyrrolo[2,3-d]pyrimidine | FMS Kinase | Diarylurea derivative 14 | IC50: 60 nM | Anticancer |
| Pyrrolo[2,3-d]pyrimidine | FMS Kinase | Diarylamide derivative 15 | IC50: 30 nM | Anticancer |
| Pyrrolo[2,3-d]pyrimidine | A549 cell line | Urea derivative 1a | IC50: 0.35 µM | Anticancer |
| Pyrrolonaphthoxazepine | HL-60 cell line | Compound 7 | IC50: 294.5 nM | Anticancer |
| Phenyl-1H-pyrrole | P493-6 cell line | Compound M13 | IC50: 0.06 µM | Anticancer |
Experimental Protocols
The following is a general protocol for the regioselective 3-acylation of a TIPS-protected pyrrole, which can be adapted for this compound.
Protocol 1: General Procedure for 3-Acylation of N-TIPS-Protected Pyrrole [6]
Materials:
-
N-TIPS-protected pyrrole (or this compound)
-
Anhydrous dichloromethane (DCM)
-
Titanium tetrachloride (TiCl₄)
-
N-acylbenzotriazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-TIPS-protected pyrrole (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise and stir the mixture for 15 minutes.
-
Add the N-acylbenzotriazole (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-acyl-N-TIPS-pyrrole.
Protocol 2: Deprotection of the TIPS Group
Materials:
-
3-Acyl-N-TIPS-pyrrole
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-acyl-N-TIPS-pyrrole (1.0 eq) in THF.
-
Add TBAF (1.1 eq) and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-acyl-1H-pyrrole.
Visualizations
The following diagrams illustrate the proposed synthetic utility of this compound and a relevant biological pathway.
Caption: Proposed workflow for synthesizing bioactive molecules.
Caption: Inhibition of DNA gyrase by a pyrrolamide.
Disclaimer: The application of this compound is inferred from established chemical principles. Researchers should conduct small-scale trials to optimize reaction conditions for their specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Efficient Preparation of 3-Fluoropyrrole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. benchchem.com [benchchem.com]
Scale-Up Synthesis of 3-Fluoro-1-TIPS-pyrrole: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole (3-Fluoro-1-TIPS-pyrrole), a valuable fluorinated building block for the development of novel therapeutics. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The triisopropylsilyl (TIPS) protecting group serves to direct the regioselective fluorination to the C-3 position of the pyrrole ring, a crucial step in accessing this specific isomer.
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. The pyrrole scaffold is a common motif in numerous natural products and pharmaceuticals. The targeted synthesis of 3-fluoropyrrole derivatives is often challenging due to the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at the C-2 position. The use of a bulky triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen sterically hinders the C-2 and C-5 positions, thereby directing electrophilic attack to the C-3 and C-4 positions. This strategy enables the regioselective synthesis of 3-substituted pyrroles.
This protocol outlines a robust three-step synthesis for 3-Fluoro-1-TIPS-pyrrole, starting from pyrrole, followed by a final deprotection step to yield 3-fluoropyrrole. This methodology is amenable to scale-up for the production of quantities required for drug discovery and development programs.
Data Presentation
The following table summarizes the quantitative data for the multi-step synthesis of 3-Fluoro-1-TIPS-pyrrole and its subsequent deprotection to 3-fluoropyrrole. The data is based on typical yields reported for analogous reactions in the literature.
| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | N-Silylation | Pyrrole, NaH, TIPS-Cl | 1-(Triisopropylsilyl)-1H-pyrrole | 85-95 | >95 |
| 2 | Electrophilic Fluorination | 1-(Triisopropylsilyl)-1H-pyrrole, Selectfluor | 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole | 60-75 | >95 |
| 3 | Deprotection | 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole, TBAF | 3-Fluoro-1H-pyrrole | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Hexanes/Ethyl acetate, 9:1).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(Triisopropylsilyl)-1H-pyrrole as a colorless oil.
Step 2: Scale-up Synthesis of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
Materials:
-
1-(Triisopropylsilyl)-1H-pyrrole
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve Selectfluor® (1.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the Selectfluor® solution to the pyrrole solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC (Hexanes/Ethyl acetate, 9:1).
-
Upon completion, quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole as a pale yellow oil.
Step 3: Deprotection of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole to 3-Fluoro-1H-pyrrole
Materials:
-
3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole (1.0 equivalent) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC (Hexanes/Ethyl acetate, 7:3).
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Fluoro-1H-pyrrole.
Applications in Drug Development
3-Fluoropyrrole derivatives are valuable scaffolds in drug discovery. The introduction of a fluorine atom can modulate the electronic properties of the pyrrole ring, influencing its interaction with biological targets and improving its pharmacokinetic profile.
1. H+/K+-ATPase Inhibition: Fluoropyrrole derivatives have been identified as potent inhibitors of the gastric H+/K+-ATPase (proton pump). This enzyme is responsible for the final step of acid secretion in the stomach. Inhibition of this pump is a key therapeutic strategy for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.
2. Anticancer Activity: The pyrrole core is present in many anticancer agents. Fluorinated pyrrole derivatives have been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. These pathways are crucial for tumor growth, proliferation, and angiogenesis.[1]
Mandatory Visualizations
Caption: Synthetic workflow for 3-Fluoro-1-TIPS-pyrrole.
Caption: Targeted signaling pathways of fluoropyrrole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Welcome to the technical support center for the synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the selective electrophilic fluorination of 1-[tris(1-methylethyl)silyl]-1H-pyrrole at the 3-position. This is typically achieved by deprotonation with a strong base followed by quenching with an electrophilic fluorine source. A common precursor is 3-bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole, which undergoes a bromine-lithium exchange followed by reaction with a fluorinating agent.
Q2: Why is the tris(1-methylethyl)silyl (TIPS) protecting group used?
A2: The bulky TIPS group on the pyrrole nitrogen serves two primary purposes. Firstly, it enhances the stability of the electron-rich pyrrole ring, reducing its susceptibility to polymerization and oxidative degradation, which are common side reactions. Secondly, it sterically hinders the C2 and C5 positions, directing electrophilic substitution preferentially to the C3 and C4 positions.
Q3: What are the critical parameters to control during the synthesis?
A3: Temperature control is crucial, especially during the deprotonation and fluorination steps, which are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. The choice of solvent, base, and fluorinating agent also significantly impacts the reaction's success and yield. Anhydrous conditions are essential to prevent quenching of the organolithium intermediates.
Q4: What are the main challenges in the purification of the final product?
A4: Purification of this compound can be challenging due to the potential presence of unreacted starting materials, regioisomers (e.g., 2-fluoropyrrole derivative), and decomposition products. The product is also sensitive to acidic conditions. Column chromatography on silica gel is a common purification method, but care must be taken to use a deactivated stationary phase and a non-acidic eluent system to avoid degradation.
Q5: How can the TIPS group be removed if the unprotected 3-fluoropyrrole is desired?
A5: Deprotection of the TIPS group can be achieved using fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in a suitable solvent like tetrahydrofuran (THF). However, this step can also be challenging, as the unprotected 3-fluoropyrrole may be less stable. Careful optimization of the deprotection conditions is necessary to obtain the desired product in good yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation. 2. Inactive or insufficient fluorinating agent. 3. Quenching of the organolithium intermediate by moisture or other electrophiles. 4. Incorrect reaction temperature. | 1. Use a freshly titrated strong base (e.g., n-BuLi). Ensure the reaction time for deprotonation is sufficient. 2. Use a fresh, high-quality fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI). 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 4. Strictly maintain the recommended low temperature (-78 °C) during the addition of reagents. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The reaction temperature was too high, allowing for isomerization or substitution at other positions. 2. The protecting group is not sufficiently bulky to direct substitution exclusively to the 3-position. | 1. Ensure consistent and accurate low-temperature control throughout the reaction. 2. While TIPS is generally effective, consider alternative bulky silyl protecting groups if regioselectivity remains an issue. |
| Product Decomposition During Workup or Purification | 1. Exposure to acidic conditions. The pyrrole ring is sensitive to acid. 2. Use of protic solvents during workup leading to desilylation. 3. Overheating during solvent evaporation. | 1. Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution). 2. Use aprotic solvents for extraction. If using silica gel chromatography, consider using silica gel deactivated with a base (e.g., triethylamine). 3. Remove the solvent under reduced pressure at low temperature. |
| Difficulty in Removing the TIPS Protecting Group | 1. Incomplete reaction with the fluoride source. 2. Degradation of the unprotected 3-fluoropyrrole upon formation. | 1. Increase the equivalents of the fluoride source (e.g., TBAF) or the reaction time. 2. Perform the deprotection at a lower temperature and for a shorter duration. Immediately isolate the product upon reaction completion. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common practices for similar transformations.
Materials:
-
3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete bromine-lithium exchange.
-
In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF.
-
Add the NFSI solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low yield in the synthesis.
Technical Support Center: Synthesis of 3-Fluoro-1-TIPS-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Fluoro-1-TIPS-pyrrole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3-Fluoro-1-TIPS-pyrrole, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 3-Fluoro-1-TIPS-pyrrole
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low to no yield in the synthesis of 3-Fluoro-1-TIPS-pyrrole can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
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Reagent Quality: Ensure the starting materials, especially the pyrrole precursor and the triisopropylsilyl (TIPS) protecting agent, are pure and dry. Moisture can significantly hinder the reaction.
-
Base Selection: The choice of base is critical for the deprotonation of the pyrrole nitrogen. A strong, non-nucleophilic base is generally preferred. Consider the options in the table below.
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Solvent Purity: Use anhydrous solvents to prevent quenching of the reactive intermediates. Aprotic polar solvents are typically effective.[1]
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Temperature Control: The reaction temperature can influence the rate of reaction and the formation of byproducts. Running the reaction at a moderate temperature may help control the reaction rate and minimize byproduct formation.[1]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in 3-Fluoro-1-TIPS-pyrrole synthesis.
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common issue in pyrrole chemistry. Strategies to enhance selectivity include:
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Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the silylating agent might lead to undesired side reactions.
-
Addition Rate: Slow, dropwise addition of the silylating agent to the deprotonated pyrrole can help to minimize side reactions by maintaining a low concentration of the electrophile.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway over competing side reactions.
Table 1: Comparison of Reaction Parameters for Selectivity
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) | Rationale |
| Temperature | Room Temperature | -78 °C to 0 °C | Lower temperatures can reduce the rate of side reactions. |
| Addition Rate | Rapid Addition | Slow, Dropwise Addition | Maintains a low concentration of the electrophile, minimizing undesired reactions.[1] |
| Base | Strong, Nucleophilic Base | Strong, Non-nucleophilic Base | Prevents the base from participating in unwanted side reactions. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure 3-Fluoro-1-TIPS-pyrrole from the reaction mixture. What purification strategies are most effective?
Answer: The purification of silylated compounds can sometimes be challenging due to their nonpolar nature.
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Column Chromatography: Silica gel column chromatography is a standard method. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
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Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification.
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the role of the TIPS protecting group in this synthesis?
A1: The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the pyrrole nitrogen. This protection prevents unwanted reactions at the nitrogen atom and can direct subsequent reactions to other positions on the pyrrole ring.
Q2: Can other silyl protecting groups be used?
A2: Yes, other silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) can be used. However, the bulky nature of the TIPS group often provides greater stability and can influence the regioselectivity of subsequent reactions.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions in pyrrole synthesis can include polymerization, especially under acidic conditions, and reactions at other positions of the pyrrole ring if the nitrogen is not fully protected.[2] Over-silylation or reaction with impurities can also occur.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. Use an appropriate eluent system to separate the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can help in identifying the spots.
Experimental Protocols
General Protocol for the Synthesis of 3-Fluoro-1-TIPS-pyrrole
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoropyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as n-butyllithium (1.1 eq) dropwise while maintaining the temperature. Stir the mixture for 30 minutes at -78 °C.
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Silylation: Slowly add triisopropylsilyl chloride (TIPSCl) (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
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Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-Fluoro-1-TIPS-pyrrole.
Logical Relationship of Synthesis Steps
Caption: A diagram showing the logical flow of the synthesis of 3-Fluoro-1-TIPS-pyrrole.
References
Technical Support Center: Purification of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Welcome to the technical support center for the purification of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include:
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Unreacted starting materials: Such as 3-fluoropyrrole, triisopropylsilyl chloride, and the base used for the silylation.
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Deprotected product: 3-Fluoro-1H-pyrrole, which can form if the TIPS group is cleaved during the reaction or work-up.
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Hydrolysis products: From exposure of silyl-containing reagents to moisture.
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Solvent residues: Residual solvents from the reaction and extraction steps.
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Colored impurities: Pyrroles can be susceptible to oxidation, leading to the formation of colored byproducts.[1]
Q2: My purified product is a yellow or brown oil/solid. How can I remove the color?
A2: Color in the purified product often indicates trace impurities resulting from oxidation or residual catalysts from the synthesis.[1] Here are some strategies to obtain a colorless product:
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Charcoal Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated charcoal can adsorb colored impurities. Subsequent filtration through celite should yield a less colored solution.
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Silica Gel Filtration: A quick filtration through a short plug of silica gel, eluting with a non-polar solvent, can remove highly polar colored impurities.
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
Q3: The TIPS protecting group seems to be cleaving during purification. How can I prevent this?
A3: The triisopropylsilyl (TIPS) group is generally stable, but can be cleaved under acidic conditions or in the presence of fluoride ions.[2] To prevent unintended deprotection:
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Avoid Acidic Conditions: Do not use acidic solvents or reagents during work-up and purification. If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.[1][3]
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Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used for chromatography to avoid acidic sites.
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Avoid Fluoride Sources: Ensure that no fluoride-containing reagents (e.g., from a previous step) are carried over.
Q4: What is the best general method for purifying this compound?
A4: For a silyl-protected pyrrole, a multi-step purification approach may be necessary to achieve high purity.[3]
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Aqueous Work-up: A standard aqueous work-up to remove water-soluble impurities.
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Column Chromatography: Flash column chromatography on silica gel or neutral alumina is effective for separating closely related impurities.[3]
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Distillation (for liquids) or Recrystallization (for solids): If the compound is thermally stable, vacuum distillation can be very effective for removing non-volatile impurities.[3] If the compound is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[1]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound decomposition on silica gel | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if new spots form.[1] If decomposition occurs, consider using deactivated silica gel (pre-treated with triethylamine) or neutral alumina.[1][3] |
| Compound streaking or tailing on the column | This may be due to the compound's polarity or interaction with the stationary phase. Try adjusting the solvent system polarity or adding a small amount of a modifier like triethylamine to the eluent. |
| Inappropriate solvent system | Optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and impurities. |
Issue 2: Product "Oiling Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated | Use a more dilute solution by adding more hot solvent to ensure the compound doesn't become supersaturated too quickly upon cooling.[1] |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[1] |
| Inappropriate solvent system | Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can sometimes promote crystallization. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields that can be expected for the purification of silyl-protected pyrroles using various techniques. Note that actual results will depend on the initial purity of the crude material and specific experimental conditions.
| Purification Method | Expected Purity | Expected Yield | Scale | Notes |
| Flash Column Chromatography | >98% | 60-95% | Low to Medium | Very effective for separating closely related impurities, but may lead to some product degradation on silica gel.[3] |
| Vacuum Distillation | 90-98% | 70-90% | Large | Effective for removing non-volatile impurities like polymers and salts.[3] |
| Recrystallization | >99% | 50-85% | Medium | Excellent for achieving high purity, but requires finding a suitable solvent system.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is suitable for purifying small to medium quantities of the crude product and is effective at separating impurities with different polarities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
-
Hexanes (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Triethylamine (optional)
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Glass column, flasks, and other standard laboratory glassware
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed.[1]
-
Eluent Preparation: Prepare the eluent system. A common starting point for silyl-protected compounds is a low percentage of ethyl acetate in hexanes. If compound stability on silica is a concern, add 0.1-1% triethylamine to the eluent.[3]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.[1]
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Elution: Begin eluting with the chosen solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for larger quantities of thermally stable liquid compounds.
Materials:
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Crude this compound
-
Distillation flask
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Short-path distillation head
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Receiving flasks
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Vacuum pump with a cold trap
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Heating mantle and stirrer
Procedure:
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Apparatus Setup: Assemble the distillation apparatus and ensure all connections are secure to maintain a good vacuum.
-
Charging the Flask: Place the crude compound into the distillation flask, adding a stir bar.
-
Distillation: Begin stirring and gradually heat the flask while applying vacuum.
-
Fraction Collection: Collect any low-boiling impurities as a forerun. Then, collect the main fraction of the pure product at its boiling point under the applied pressure.
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Storage: Store the purified product under an inert atmosphere and protect it from light to prevent degradation.[4]
Visualizations
Caption: A general troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between experimental conditions and potential impurities.
References
Technical Support Center: Fluorination of TIPS-Pyrrole
Welcome to the technical support center for the fluorination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) used as a starting material for the synthesis of substituted pyrroles?
A1: The triisopropylsilyl (TIPS) group serves as a bulky protecting group on the pyrrole nitrogen. This steric hindrance directs electrophilic substitution primarily to the β-position (C3) of the pyrrole ring. This regioselectivity is crucial for the synthesis of 3-substituted pyrroles, which can be challenging to obtain from unprotected pyrrole due to the preferential α-substitution (C2).
Q2: What are the most common electrophilic fluorinating agents for TIPS-pyrrole?
A2: The most commonly employed electrophilic fluorinating agents for TIPS-pyrrole are N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. Both are commercially available, solid reagents that are relatively easy to handle compared to gaseous fluorine.
Q3: What is the expected major product in the fluorination of TIPS-pyrrole?
A3: The expected major product is 3-fluoro-1-(triisopropylsilyl)pyrrole. The TIPS group effectively blocks the α-positions (C2 and C5), directing the electrophilic fluorine to one of the β-positions (C3 or C4).
Q4: Can the TIPS group be removed after fluorination?
A4: Yes, the TIPS group can be removed under standard desilylation conditions, most commonly using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Fluoro-1-(triisopropylsilyl)pyrrole
Low yields of the target compound can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. - Temperature: While the reaction is often run at low temperatures (e.g., -78 °C) to improve selectivity, a slight increase in temperature may be necessary to drive the reaction to completion. Proceed with caution as higher temperatures can promote side reactions. - Reagent Stoichiometry: Ensure an adequate amount of the fluorinating agent is used. A slight excess (e.g., 1.1 equivalents) is common. |
| Degradation of Starting Material/Product | - Acidic Conditions: Pyrroles are sensitive to strong acids and can polymerize.[1] Ensure that the reaction conditions are not overly acidic. The use of a mild, non-nucleophilic base can sometimes be beneficial. - Moisture: Meticulously dry all glassware and use anhydrous solvents. Moisture can react with the fluorinating agents and the silyl-protected pyrrole. |
| Formation of Side Products | - See the dedicated sections below for troubleshooting specific side reactions such as the formation of regioisomers, addition-elimination byproducts, and desilylation. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
While the TIPS group strongly directs to the 3-position, the formation of the 2-fluoro isomer can still occur.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | - The bulky TIPS group is the primary director to the 3-position. Ensure the integrity of your TIPS-pyrrole starting material. |
| Reaction Conditions | - Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -90 °C) can enhance the kinetic preference for the sterically less hindered 3-position. - Solvent: The choice of solvent can influence regioselectivity. Aprotic, non-polar solvents are generally preferred. |
Quantitative Data on Regioselectivity:
| Fluorinating Agent | Conditions | Ratio (3-fluoro : 2-fluoro) | Yield (3-fluoro) | Reference |
| NFSI | THF, -78 °C | >20 : 1 | 70% | Bray, B. L. et al., J. Org. Chem. 1990 |
Issue 3: Formation of an Unexpected, More Polar Byproduct with NFSI
When using N-Fluorobenzenesulfonimide (NFSI), an addition-elimination reaction can occur, leading to the formation of N-(1-(triisopropylsilyl)-1H-pyrrol-2-yl)dibenzenesulfonimide.
| Potential Cause | Troubleshooting Steps |
| Mechanism | - This side reaction proceeds through an initial electrophilic attack of the pyrrole at the nitrogen of NFSI, followed by elimination. |
| Reaction Conditions | - This side reaction is reported to be more prevalent with less sterically hindered N-substituted pyrroles. While the TIPS group offers significant bulk, this pathway can still be a competing reaction. - Lowering the reaction temperature and ensuring slow addition of the NFSI may help to favor the desired fluorination pathway. |
Issue 4: Presence of Unprotected Pyrrole or Fluoropyrrole in the Product Mixture
The cleavage of the TIPS group can occur as a side reaction, leading to the formation of pyrrole or fluoropyrrole.
| Potential Cause | Troubleshooting Steps |
| Desilylation by Fluorinating Agent | - Selectfluor® has been reported to cleave silyl ethers.[2][3][4] This reactivity suggests it may also be capable of cleaving the N-Si bond in TIPS-pyrrole, especially under prolonged reaction times or at elevated temperatures. - Minimize reaction time and maintain low temperatures. |
| Hydrolysis | - The N-Si bond is sensitive to moisture, particularly under acidic or basic conditions. Ensure anhydrous conditions throughout the reaction and workup. |
| Workup Conditions | - Avoid strongly acidic or basic aqueous workups. A gentle quench with a neutral or mildly basic solution (e.g., saturated sodium bicarbonate) followed by extraction is recommended. |
Experimental Protocols
Key Experiment: Electrophilic Fluorination of 1-(Triisopropylsilyl)pyrrole with NFSI
This protocol is adapted from the work of Bray, B. L. et al. in the Journal of Organic Chemistry (1990).
Materials:
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1-(triisopropylsilyl)pyrrole
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N-Fluorobenzenesulfonimide (NFSI)
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Anhydrous Tetrahydrofuran (THF)
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Argon or Nitrogen gas for inert atmosphere
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Standard glassware for anhydrous reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 1-(triisopropylsilyl)pyrrole.
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Dissolve the TIPS-pyrrole in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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In a separate flask, prepare a solution of NFSI (1.1 equivalents) in anhydrous THF.
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Slowly add the NFSI solution to the cooled TIPS-pyrrole solution via a syringe or dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
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Stir the reaction mixture at -78 °C and monitor the progress by TLC.
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-fluoro-1-(triisopropylsilyl)pyrrole.
Visualizations
Logical Relationship: Factors Influencing Side Reactions
Caption: Factors influencing side reactions in the fluorination of TIPS-pyrrole.
Experimental Workflow: Fluorination and Purification
Caption: Experimental workflow for the fluorination of TIPS-pyrrole.
References
Technical Support Center: Optimization of Silyl Protection of 3-Fluoropyrrole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of silyl protection of 3-fluoropyrrole. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the silyl protection of 3-fluoropyrrole is limited in the available literature. The protocols and data presented here are based on established methods for the N-silylation of pyrrole and other heterocyclic compounds. Researchers should consider these as starting points and optimize conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of 3-fluoropyrrole necessary?
The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromaticity of the ring system. However, the N-H proton is moderately acidic and can interfere with many synthetic transformations, particularly those involving strong bases or organometallic reagents. N-protection, such as silylation, serves to:
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Prevent deprotonation: Masks the acidic N-H proton.
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Increase stability: The electron-rich pyrrole ring is susceptible to oxidation and polymerization, and N-protection can enhance its stability.
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Improve solubility: Silyl groups can enhance solubility in organic solvents.
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Direct regioselectivity: Bulky silyl groups can sterically hinder the C2 and C5 positions, directing electrophilic substitution to the C3 position.
Q2: Which silyl protecting group is best for 3-fluoropyrrole?
The choice of silyl protecting group depends on the desired stability and the conditions of subsequent reaction steps. Here is a general comparison of commonly used silyl ethers:
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Trimethylsilyl (TMS): Very labile and easily cleaved. It is often not robust enough for multi-step syntheses.
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Triethylsilyl (TES): More stable than TMS but still relatively easy to remove.
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tert-Butyldimethylsilyl (TBS/TBDMS): Significantly more stable than TMS and TES, and is a widely used protecting group due to its robustness under a variety of reaction conditions.
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Triisopropylsilyl (TIPS): A very bulky and robust protecting group, offering high stability towards a wide range of reagents.
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tert-Butyldiphenylsilyl (TBDPS): One of the most stable common silyl ethers, offering excellent resistance to acidic and basic conditions.
For many applications involving 3-fluoropyrrole, TIPS or TBS are likely to be good starting choices, offering a balance of stability and ease of removal.
Q3: What are the typical conditions for N-silylation of a pyrrole?
The N-silylation of pyrroles is typically achieved by reacting the pyrrole with a silyl halide (e.g., TIPS-Cl or TBS-Cl) in the presence of a base. Common conditions include:
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Base: Imidazole, triethylamine (Et3N), or a stronger base like sodium hydride (NaH).
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Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF).
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Temperature: Reactions are often run at room temperature, but for less reactive pyrroles or sterically hindered silyl groups, gentle heating may be necessary.
Q4: How can I monitor the progress of the silylation reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The silylated product will have a higher Rf value (less polar) than the starting 3-fluoropyrrole. Staining with a permanganate solution can help visualize the spots if they are not UV-active.
Q5: What are the common methods for deprotecting an N-silyl pyrrole?
The most common method for cleaving silyl ethers is by using a fluoride ion source. The strong silicon-fluoride bond provides the thermodynamic driving force for the reaction. Common deprotection reagents include:
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Tetrabutylammonium fluoride (TBAF): A widely used and effective reagent, typically in THF.
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Hydrofluoric acid (HF): Often used in combination with a base like pyridine (HF-pyridine) or triethylamine (HF-Et3N). Caution must be exercised as HF is highly corrosive and toxic.
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Potassium fluoride (KF): A milder fluoride source, often used in methanol.
Troubleshooting Guides
Issue 1: Low Yield of N-Silylated 3-Fluoropyrrole
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of 3-fluoropyrrole | Use a stronger base (e.g., NaH instead of Et3N). Ensure the base is fresh and of high purity. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Flame-dry glassware before use. |
| Steric hindrance | If using a very bulky silyl group, consider increasing the reaction temperature or using a more reactive silylating agent (e.g., silyl triflate instead of silyl chloride). |
| Side reactions | The electron-rich pyrrole ring can be sensitive. Ensure the reaction is performed at the lowest effective temperature to minimize side reactions. |
| Reagent quality | Ensure the silylating agent is of high quality and has not hydrolyzed. |
Issue 2: Difficulty in Purifying the Silylated Product
| Possible Cause | Troubleshooting Steps |
| Co-elution with starting material | The polarity difference between the product and starting material may be small. Optimize the eluent system for column chromatography. A less polar solvent system is generally required for the silylated product. |
| Hydrolysis of the silyl group on silica gel | Silica gel can be slightly acidic and may cause partial deprotection of more labile silyl groups. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Presence of base (e.g., imidazole) in the crude product | Perform an aqueous workup to remove water-soluble impurities like imidazole before chromatography. Wash the organic layer with water or a dilute acid solution (e.g., 1M HCl), followed by brine. |
Issue 3: Unexpected Deprotection During a Subsequent Reaction
| Possible Cause | Troubleshooting Steps |
| Acidic or basic reaction conditions | The chosen silyl group may not be stable to the reaction conditions. Consider switching to a more robust protecting group (e.g., from TBS to TIPS or TBDPS). |
| Presence of a nucleophile | Certain nucleophiles can attack the silicon atom, leading to deprotection. Review all reagents for potential incompatibility. |
| Lewis acid catalysis | Some Lewis acids can promote the cleavage of silyl ethers. If a Lewis acid is necessary, consider using a milder one or a more robust silyl group. |
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Pyrroles (General)
| Silyl Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | K2CO3/MeOH, mild acid |
| Triethylsilyl | TES | 64 | 10-100 | TBAF, HF-Pyridine, mild acid |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | TBAF, HF-Pyridine, AcOH |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF, HF-Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF, HF-Pyridine |
Note: Stability data is relative to TMS and is for silyl ethers of alcohols. The trends are expected to be similar for N-silyl pyrroles.
Table 2: Hypothetical Optimization of TIPS Protection of 3-Fluoropyrrole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N (1.5) | DCM | 25 | 24 | ~40 |
| 2 | Imidazole (2.0) | DMF | 25 | 12 | ~75 |
| 3 | NaH (1.2) | THF | 0 to 25 | 4 | >90 |
| 4 | Imidazole (2.0) | THF | 50 | 6 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for N-Triisopropylsilyl (TIPS) Protection of 3-Fluoropyrrole
Materials:
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3-Fluoropyrrole (1.0 eq)
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Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq)
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Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride.
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Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
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Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-fluoropyrrole in anhydrous THF to the NaH suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and slowly add TIPS-Cl.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Deprotection of N-TIPS-3-Fluoropyrrole
Materials:
-
N-TIPS-3-Fluoropyrrole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-TIPS-3-fluoropyrrole in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-fluoropyrrole by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the silyl protection and deprotection of 3-fluoropyrrole.
Caption: Troubleshooting decision tree for low yield in silyl protection of 3-fluoropyrrole.
Technical Support Center: Troubleshooting TIPS Deprotection from 3-Fluoropyrrole
Welcome to the technical support center for the deprotection of Triisopropylsilyl (TIPS) ethers of 3-fluoropyrrole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. The electron-rich nature of the pyrrole ring, modified by the electronic properties of the fluorine substituent, can present unique challenges compared to standard TIPS deprotection protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my TIPS deprotection of 3-fluoropyrrole resulting in a low yield or decomposition of my starting material?
A1: The 3-fluoropyrrole core is an electron-rich heterocyclic system, which makes it sensitive to strongly acidic or basic conditions commonly used for TIPS deprotection.
-
Acidic Conditions: Strong acids can lead to polymerization or decomposition of the pyrrole ring.
-
Basic Conditions: While generally more tolerated by pyrroles than strong acids, some basic reagents, like Tetrabutylammonium fluoride (TBAF), can be sufficiently basic to cause side reactions with sensitive functional groups on your molecule.
Q2: I'm observing incomplete deprotection even after extended reaction times. What could be the issue?
A2: The TIPS group is sterically hindered, making it more robust than other silyl ethers like TMS or TES.[1][2] Incomplete reactions can be due to:
-
Insufficient reagent: Ensure you are using a sufficient excess of the deprotecting agent.
-
Low reaction temperature: While starting at low temperatures is often recommended to control reactivity, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
-
Steric hindrance: The substitution pattern on your specific 3-fluoropyrrole derivative might further hinder access to the silicon atom.
Q3: Are there any milder alternatives to the standard TBAF or HF-Pyridine methods for this deprotection?
A3: Yes, several milder methods have been reported for the deprotection of silyl ethers on sensitive substrates. These include:
-
Catalytic Lithium Acetate: This method has been used for the chemoselective deprotection of aryl silyl ethers and is tolerant of various functional groups.
-
Silver Fluoride in Methanol: This system has been shown to be effective for deprotecting TIPS-protected acetylenes, even in the presence of base-sensitive aldehydes.[3] This suggests it could be a mild option for your 3-fluoropyrrole substrate.
-
Buffered Fluoride Sources: Using TBAF buffered with acetic acid or employing HF-Pyridine in excess pyridine can mitigate the basicity of the fluoride source and prevent decomposition of sensitive substrates.[4][5]
Troubleshooting Guides
Problem 1: Low Yield and/or Significant Decomposition
This is the most common issue when deprotecting sensitive substrates like 3-fluoropyrrole.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield/decomposition.
Recommended Actions & Protocols:
-
Evaluate your current deprotection conditions. If you are using strong acids (e.g., HCl, neat TFA), consider switching to a milder acidic protocol or a fluoride-based method. If using unbuffered TBAF, the basicity might be the culprit.
-
Switch to a Milder Fluoride-Based Protocol.
-
Explore Alternative Mild Deprotection Methods.
-
Catalytic Lithium Acetate: This method is known for its high chemoselectivity.
-
Silver Fluoride in Methanol: This has shown compatibility with sensitive functional groups.[3]
-
Problem 2: Incomplete Reaction
If your starting material is largely intact even after a prolonged reaction time, consider the following.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Recommended Actions & Protocols:
-
Increase Reagent Stoichiometry: For fluoride-based deprotections, ensure you are using at least 1.5 to 2 equivalents of the fluoride source. For particularly hindered substrates, up to 3 equivalents may be necessary.
-
Optimize Reaction Temperature: Many deprotections are initiated at 0°C to control initial exotherms. However, allowing the reaction to slowly warm to room temperature is often required for completion. In some cases, gentle heating (e.g., to 40°C) may be necessary, but this should be done cautiously with careful monitoring by TLC or LC-MS to avoid decomposition.
-
Consider a Different Deprotection Reagent: If steric hindrance is a major issue, switching to a less bulky or more reactive reagent might be beneficial. For instance, if a mild acidic deprotection is slow, a fluoride-based method may be more effective.
Experimental Protocols
Protocol 1: Deprotection using HF-Pyridine[1][2]
Experimental Workflow:
Caption: General workflow for HF-Pyridine deprotection.
Materials:
-
TIPS-protected 3-fluoropyrrole
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Hydrogen Fluoride - Pyridine complex (HF-Py)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a plastic vial (HF reacts with glass), dissolve the TIPS-protected 3-fluoropyrrole in a mixture of THF and pyridine (e.g., 10:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add HF-Pyridine (1.5 - 2.0 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Catalytic Lithium Acetate
Experimental Workflow:
Caption: General workflow for catalytic Lithium Acetate deprotection.
Materials:
-
TIPS-protected 3-fluoropyrrole
-
Dimethylformamide (DMF)
-
Water
-
Lithium Acetate (LiOAc)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TIPS-protected 3-fluoropyrrole in a mixture of DMF and water (e.g., 9:1 v/v).
-
Add a catalytic amount of Lithium Acetate (e.g., 0.1 - 0.2 equivalents).
-
Heat the reaction mixture to a temperature between 70-90°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with an appropriate organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
The following table summarizes various deprotection conditions and their suitability for sensitive substrates. It is important to note that optimal conditions should be determined on a small scale for your specific 3-fluoropyrrole derivative.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Suitability for 3-Fluoropyrrole & Potential Issues |
| TBAF | THF | 0°C to RT | 1-12 h | Moderate: Potential for decomposition due to basicity.[5] |
| HF-Pyridine | THF/Pyridine | 0°C to RT | 2-6 h | Good: Buffered conditions are favorable for sensitive substrates.[4] |
| p-TsOH | Methanol | RT | 1-4 h | Low to Moderate: Risk of pyrrole decomposition under acidic conditions.[6] |
| LiOAc (catalytic) | DMF/H₂O | 70-90°C | 4-12 h | Good to Excellent: Mild and chemoselective. |
| AgF | Methanol | RT | 2-8 h | Good to Excellent: Reported to be mild and compatible with sensitive groups.[3] |
Disclaimer: The information provided in this technical support guide is intended for guidance only. All experiments should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific substrate.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Brønsted acid-catalysed desilylative heterocyclisation to form substituted furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01828D [pubs.rsc.org]
Technical Support Center: Chromatography of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of degradation for this compound during silica gel chromatography?
The primary causes of degradation during silica gel chromatography are the acidic nature of the stationary phase and prolonged contact time.[1][2][3] This can lead to two main issues:
-
Cleavage of the TIPS (tris(1-methylethyl)silyl) protecting group: Silyl ethers are susceptible to cleavage under acidic conditions. While TIPS is a robust protecting group, the acidic silanol groups on the surface of silica gel can catalyze its removal, leading to the formation of 3-fluoro-1H-pyrrole.[1][4][5]
-
Degradation of the pyrrole ring: Pyrroles can be sensitive to acidic environments and may be prone to polymerization or decomposition on silica gel.[3][6][7]
Q2: How can I quickly check if my compound is degrading on a standard silica TLC plate?
You can perform a simple 2D TLC analysis to assess the stability of your compound on silica gel.
-
Spot your compound on the corner of a TLC plate.
-
Run the plate in a suitable solvent system.
-
After the first elution, turn the plate 90 degrees and re-run it in the same solvent system.
-
If the compound is stable, you should see a single spot on the diagonal. If the compound is degrading, you will observe additional spots that are not on the diagonal.[2]
Q3: Are there alternative stationary phases I can use for the purification of this compound?
Yes, several alternatives to standard silica gel can be considered for sensitive compounds:[8][9]
-
Neutralized or Deactivated Silica Gel: Pre-treating silica gel with a basic solution, such as triethylamine in the mobile phase, can neutralize the acidic sites responsible for degradation.[3][8]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. For a sensitive compound like a protected pyrrole, neutral or basic alumina is recommended.[8][9]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a suitable alternative if your compound has sufficient nonpolar character.[8]
Troubleshooting Guides
Issue 1: Loss of the TIPS protecting group during chromatography.
Symptoms:
-
Appearance of a more polar spot on the TLC plate corresponding to the unprotected 3-fluoro-1H-pyrrole.
-
Low yield of the desired product after column chromatography.
-
NMR analysis of the purified product shows the absence of TIPS signals.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Deactivate the Silica Gel | Add 0.1-1% triethylamine to your mobile phase and use this mixture to slurry and pack your column. This will neutralize the acidic sites on the silica gel.[3][8] |
| 2 | Use an Alternative Stationary Phase | Consider using neutral or basic alumina for your column chromatography.[9] |
| 3 | Optimize Elution Conditions | Increase the polarity of your mobile phase to elute the compound faster, minimizing its contact time with the stationary phase.[1] |
| 4 | Switch to a More Robust Protecting Group | If cleavage persists, consider if a more sterically hindered silyl group like TBDPS (tert-Butyldiphenylsilyl) is a viable option for your synthetic route, as it offers even greater stability.[1][5] |
Issue 2: Poor recovery and streaking of the compound on the column.
Symptoms:
-
Significant amount of product appears to remain on the column.
-
The compound elutes over a large number of fractions with tailing.
-
Low overall yield of the purified product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Check Compound Solubility | Ensure your compound is fully dissolved in the loading solvent. Poor solubility can lead to precipitation on the column. |
| 2 | Use a Treated Stationary Phase | As with TIPS group loss, deactivating the silica gel with triethylamine or using alumina can prevent strong interactions between your compound and the stationary phase that lead to streaking.[3][8] |
| 3 | Modify the Mobile Phase | Adding a small amount of a more polar solvent to your mobile phase can help to improve the elution profile. |
| 4 | Consider an Alternative Purification Method | If chromatography proves consistently problematic, explore other purification techniques such as distillation (if the compound is sufficiently volatile) or recrystallization.[2] |
Data Presentation
Table 1: Relative Stability of Common Silyl Protecting Groups
| Silyl Group | Abbreviation | Relative Stability to Acid[1][5] | Relative Stability to Base[4][5] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Relative stability is an approximation and can vary with the substrate and reaction conditions.
Experimental Protocols
Protocol 1: Flash Chromatography using Deactivated Silica Gel
-
Preparation of the Mobile Phase: Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v).
-
Column Packing:
-
Prepare a slurry of silica gel in the triethylamine-containing mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.
-
Ensure the silica bed is well-compacted and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the elution of your compound using TLC analysis.
-
-
Solvent Removal:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent for complete removal.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluoro-1-TIPS-pyrrole
Welcome to the technical support center for handling 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you avoid unintended desilylation of your compound during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the N-TIPS group on 3-fluoropyrrole susceptible to cleavage?
A1: The triisopropylsilyl (TIPS) group is a sterically bulky and generally robust protecting group for the pyrrole nitrogen. However, it is susceptible to cleavage under certain conditions. The primary routes of desilylation are:
-
Acidic Conditions: Protic acids can protonate the pyrrole ring, increasing the lability of the N-Si bond and leading to hydrolysis. The electron-withdrawing nature of the 3-fluoro substituent can influence the ring's basicity, potentially affecting the rate of acid-mediated desilylation.
-
Basic Conditions: While more stable to base than smaller silyl groups, the N-TIPS bond can be cleaved by strong bases, particularly at elevated temperatures.
-
Fluoride Ions: Fluoride has a high affinity for silicon and is the most common method for the deliberate deprotection of silyl ethers and N-silyl compounds. Reagents like tetrabutylammonium fluoride (TBAF) will readily cleave the N-TIPS bond.
Q2: How does the 3-fluoro substituent affect the stability of the N-TIPS group?
A2: The fluorine atom at the 3-position is electron-withdrawing, which has two main effects:
-
Increased Acidity of the Pyrrole Ring: The fluorine atom increases the acidity of the remaining C-H protons on the pyrrole ring, making them more susceptible to deprotonation by strong bases.
-
Electronic Effect on the N-Si Bond: The electron-withdrawing nature of fluorine can influence the electron density at the nitrogen atom, which may have a modest effect on the N-Si bond strength. However, the steric bulk of the TIPS group is the dominant factor in its stability.
Q3: I am observing unexpected desilylation during my cross-coupling reaction. What could be the cause?
A3: Unwanted desilylation during cross-coupling reactions (e.g., Suzuki-Miyaura) can be a significant issue. Potential causes include:
-
Base-Mediated Cleavage: Many cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃). While generally compatible, prolonged reaction times or high temperatures can lead to the cleavage of the TIPS group.
-
Fluoride from Reagents: If your boronic acid or ester contains residual fluoride from its preparation, this can be sufficient to catalyze desilylation.
-
Acidic Workup: Quenching the reaction with an acidic solution can lead to desilylation during the workup procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Desilylation during aqueous workup | The aqueous solution is too acidic or basic. | Neutralize the reaction mixture to pH ~7 before extraction. Use buffered solutions like saturated aqueous NH₄Cl for acidic media or NaHCO₃ for basic media. |
| Cleavage of the TIPS group during column chromatography | Silica gel is acidic and can cause desilylation. | Deactivate the silica gel by flushing the column with a solution of 1-2% triethylamine in the eluent before loading your compound. Alternatively, use neutral alumina for chromatography. |
| Inconsistent results in lithiation reactions | The lithiated intermediate is unstable. | Perform lithiation at a low temperature (-78 °C) and use the intermediate immediately. Consider the use of additives like bis(2-dimethylaminoethyl)ether to stabilize the lithiated species. |
| Desilylation in the presence of Lewis acids | Lewis acids can coordinate to the pyrrole nitrogen or the fluorine, activating the ring and potentially weakening the N-Si bond. | Use milder Lewis acids or perform the reaction at lower temperatures. Screen different Lewis acids to find one that is compatible with the N-TIPS group. |
Data Presentation: Stability of N-Silyl Protecting Groups on Pyrrole
The following table provides a qualitative comparison of the stability of common N-silyl protecting groups on a pyrrole ring under various conditions. The stability of these groups on 3-fluoropyrrole is expected to follow a similar trend, although the electron-withdrawing fluorine may slightly increase lability.
| Protecting Group | Structure | Relative Stability to Acid | Relative Stability to Base | Relative Stability to Fluoride |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | Low | Low | Very Low |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | Moderate | Moderate | Low |
| TBS/TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | Moderate-High | High | Moderate |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | High | High | Moderate |
| TBDPS (tert-Butyldiphenylsilyl) | -Si(Ph)₂(C(CH₃)₃) | High | Very High | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1-TIPS-pyrrole with an Arylboronic Acid
This protocol is adapted from procedures for similar N-protected pyrroles and is designed to minimize desilylation.
Materials:
-
3-Bromo-1-TIPS-pyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add 3-bromo-1-TIPS-pyrrole, the arylboronic acid, and K₂CO₃.
-
Add the dioxane/water mixture, and degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to 80-90 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent.
Protocol 2: Orthogonal Deprotection Strategy - Cleavage of a Boc Group in the Presence of an N-TIPS Group
This protocol demonstrates the selective removal of a tert-butyloxycarbonyl (Boc) group from a hypothetical molecule also containing a 3-fluoro-1-TIPS-pyrrole moiety, illustrating an orthogonal protection strategy.
Materials:
-
Substrate containing both Boc-protected amine and N-TIPS-3-fluoropyrrole moieties (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substrate in DCM at 0 °C.
-
Add TFA dropwise to the solution.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography. The N-TIPS group should remain intact under these conditions.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura coupling reaction while minimizing the risk of desilylation of the N-TIPS group.
Logical Relationship: Factors Leading to Unwanted Desilylation
Caption: A diagram illustrating the key factors that can lead to the unintentional cleavage of the N-TIPS protecting group from 3-fluoropyrrole.
Technical Support Center: Synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Welcome to the technical support center for the synthesis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you to identify potential causes and implement effective solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 1-[tris(1-methylethyl)silyl]-1H-pyrrole (TIPS-pyrrole) | 1. Incomplete deprotonation (lithiation).2. Inactive or insufficient lithiating agent (e.g., n-BuLi, s-BuLi, or LDA).3. Low reaction temperature affecting lithiation kinetics. | 1. Ensure anhydrous and inert reaction conditions to prevent quenching of the lithiating agent.2. Titrate the lithiating agent prior to use to determine its exact molarity.3. Increase the reaction time for the lithiation step or consider a slight increase in temperature (e.g., from -78 °C to -40 °C). |
| Formation of multiple fluorinated products (low regioselectivity) | 1. Lithiation at the C2/C5 position of the pyrrole ring in addition to the desired C3 position.2. Isomerization of the lithiated intermediate.3. The electrophilic fluorinating agent is too reactive, leading to less selective fluorination. | 1. Use a bulky base like lithium diisopropylamide (LDA) or allow for an equilibration period at a slightly higher temperature after initial lithiation to favor the thermodynamically more stable 3-lithiated species.2. Maintain a low temperature throughout the addition of the fluorinating agent.3. Consider using a less reactive electrophilic fluorinating agent. For instance, if Selectfluor® is giving poor selectivity, N-fluorobenzenesulfonimide (NFSI) might offer better results.[1] |
| Presence of di- or poly-fluorinated byproducts | 1. Excess of the electrophilic fluorinating agent.2. The reaction temperature is too high, leading to increased reactivity. | 1. Use no more than 1.0-1.1 equivalents of the fluorinating agent.2. Maintain a low reaction temperature (e.g., -78 °C) during the addition of the fluorinating agent and allow the reaction to warm to room temperature slowly. |
| Significant amount of unprotected 3-fluoropyrrole in the final product | 1. Premature desilylation during the reaction or workup.2. The workup conditions are too acidic or basic, cleaving the TIPS protecting group. | 1. Ensure the reaction is quenched at a low temperature.2. Use a neutral or mildly basic workup. A buffered solution (e.g., saturated aqueous ammonium chloride followed by a bicarbonate wash) can be beneficial. |
| Unreacted starting material (TIPS-pyrrole) in the final product | 1. Insufficient lithiating agent or fluorinating agent.2. Inefficient quenching of the lithiated intermediate by the fluorinating agent. | 1. Ensure accurate stoichiometry of all reagents.2. Add the fluorinating agent as a solution in a dry, aprotic solvent to ensure efficient mixing at low temperatures. |
| Formation of hydroxylated or other non-fluorinated byproducts | 1. Reaction with atmospheric oxygen or other electrophilic impurities.2. Side reactions of the electrophilic fluorinating agent. For example, some N-F reagents can act as sources of other electrophiles under certain conditions. | 1. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.2. Ensure all solvents and reagents are anhydrous and free of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the tris(1-methylethyl)silyl (TIPS) protecting group?
The bulky TIPS group on the pyrrole nitrogen serves to sterically hinder the alpha-positions (C2 and C5), thereby directing the deprotonation by a strong base to the beta-position (C3). This allows for the regioselective introduction of the fluorine atom at the desired position.
Q2: Which lithiating agent is best for the 3-lithiation of TIPS-pyrrole?
While n-butyllithium (n-BuLi) can be used, sterically hindered bases like sec-butyllithium (s-BuLi) or lithium diisopropylamide (LDA) often provide better regioselectivity for the 3-position.
Q3: I am observing a mixture of 2-fluoro and 3-fluoro isomers. How can I improve the selectivity for the 3-fluoro product?
Low regioselectivity can be due to kinetic deprotonation at the 2-position. To favor the thermodynamically more stable 3-lithiated intermediate, you can try adding the lithiating agent at a very low temperature (e.g., -78 °C) and then allowing the reaction mixture to warm slightly (e.g., to -20 °C or 0 °C) for a period before adding the electrophilic fluorinating agent.
Q4: My reaction is very sensitive to moisture. What precautions should I take?
All glassware should be oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent. The lithiating agent and the electrophilic fluorinating agent should be handled under strictly anhydrous and inert conditions.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material, 1-[tris(1-methylethyl)silyl]-1H-pyrrole. Quench a small aliquot of the reaction mixture with methanol before spotting on a TLC plate. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool to monitor the formation of the product and identify byproducts.
Q6: What are the best methods for purifying the final product?
Flash column chromatography on silica gel is typically the most effective method for purifying this compound and removing any polar impurities. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is usually a good starting point.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is as follows. Please note that optimization may be required based on your specific laboratory conditions and reagent purity.
1. Synthesis of 1-[tris(1-methylethyl)silyl]-1H-pyrrole (TIPS-pyrrole)
-
To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add tris(1-methylethyl)silyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield pure TIPS-pyrrole.
2. Synthesis of this compound
-
To a solution of 1-[tris(1-methylethyl)silyl]-1H-pyrrole (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 eq, solution in cyclohexane) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF.
-
Add the solution of NFSI to the lithiated pyrrole solution at -78 °C dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (eluting with hexanes/ethyl acetate) to afford this compound.
Visualizations
Below are diagrams illustrating the key experimental workflow and logical relationships in troubleshooting.
Caption: A simplified workflow for the synthesis of 3-Fluoro-1-TIPS-pyrrole.
Caption: A troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Reaction Monitoring of 3-Fluoro-1-TIPS-pyrrole Formation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the synthesis of 3-Fluoro-1-(triisopropylsilyl)pyrrole. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction, and what are the standard conditions for forming 3-Fluoro-1-TIPS-pyrrole?
A1: The reaction involves the N-protection of 3-Fluoropyrrole with triisopropylsilyl chloride (TIPS-Cl). This is typically an acid-base reaction where a base is used to deprotonate the pyrrole nitrogen, which then acts as a nucleophile, attacking the silicon atom of TIPS-Cl.
Reaction Scheme:
-
Starting Material: 3-Fluoropyrrole
-
Reagent: Triisopropylsilyl chloride (TIPS-Cl)
-
Base: Sodium hydride (NaH) or a non-nucleophilic base like LDA or KHMDS.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature: Typically starting at 0 °C and warming to room temperature.
The reaction progress can be followed by monitoring the consumption of the 3-Fluoropyrrole starting material and the appearance of the 3-Fluoro-1-TIPS-pyrrole product.
Q2: Which techniques are recommended for monitoring the reaction progress?
A2: The most common and effective techniques for monitoring this reaction are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Technique | Purpose | Advantages |
| TLC | Rapid, qualitative check of reaction completion. | Fast, inexpensive, requires minimal sample.[1] |
| ¹H NMR | Quantitative analysis of reaction mixture composition. | Provides structural confirmation and ratios of components. |
| ¹⁹F NMR | Highly sensitive tracking of fluorine-containing species. | Very clean baseline and high sensitivity to the fluorine environment.[2] |
| GC-MS | Separation and identification of volatile components. | Confirms mass of product and helps identify byproducts. |
Q3: How can I effectively monitor the reaction using Thin-Layer Chromatography (TLC)?
A3: TLC is an excellent method for quickly assessing the consumption of the starting material. The silylated product is significantly less polar than the starting pyrrole.
Detailed TLC Monitoring Protocol:
-
Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil and mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[3]
-
Spot the Plate:
-
SM Lane: Spot a diluted solution of 3-Fluoropyrrole.
-
CO Lane: Spot the starting material first, then carefully spot the reaction mixture on top of it.
-
RXN Lane: Spot an aliquot from the reaction mixture.
-
-
Develop the Plate: Use a suitable solvent system. A good starting point is 10% Ethyl Acetate in Hexane. The less polar product will travel further up the plate.
-
Visualize: View the plate under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain for visualization.
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared, and a new, higher Rf spot corresponding to the product is prominent. The "CO" spot helps to confirm the identity of the starting material spot in the reaction lane.[3]
| Compound | Expected Rf (10% EtOAc/Hexane) | Appearance |
| 3-Fluoropyrrole (SM) | ~0.3 | UV active, stains with KMnO₄ |
| 3-Fluoro-1-TIPS-pyrrole (Product) | ~0.8 | UV active |
Q4: What spectral changes should I look for in ¹H and ¹⁹F NMR to confirm product formation?
A4: NMR is a powerful tool for confirming the structure of the product and quantifying the reaction conversion. The key changes involve the disappearance of the N-H proton and the appearance of the large triisopropylsilyl group signals.
| Nucleus | Starting Material (3-Fluoropyrrole) | Product (3-Fluoro-1-TIPS-pyrrole) | Key Observation |
| ¹H NMR | ~8.1 ppm (broad singlet, 1H, NH ) | Signal disappears | Disappearance of the N-H proton. |
| ~6.7 ppm (multiplet, 1H) | ~6.8 ppm (multiplet, 1H) | Pyrrole ring protons shift slightly. | |
| ~6.2 ppm (multiplet, 1H) | ~6.3 ppm (multiplet, 1H) | ||
| ~6.0 ppm (multiplet, 1H) | ~6.1 ppm (multiplet, 1H) | ||
| - | ~1.4 ppm (multiplet, 3H, Si-CH ) | Appearance of TIPS signals. | |
| - | ~1.1 ppm (doublet, 18H, CH₃) | Appearance of TIPS signals. | |
| ¹⁹F NMR | ~ -160 ppm | ~ -165 ppm | A downfield shift of the fluorine signal upon silylation. The exact shift can vary based on solvent and conditions.[4][5] |
Troubleshooting Guide
Problem: The reaction is slow or appears incomplete after several hours.
This is a common issue when working with electron-deficient pyrroles. The fluorine atom at the C3 position is electron-withdrawing, which reduces the nucleophilicity of the pyrrole nitrogen, making it less reactive towards TIPS-Cl.[6][7]
| Possible Cause | Recommended Solution | Experimental Protocol |
| Insufficient Basicity | The base (e.g., NaH) may not be strong enough to fully deprotonate the electron-deficient pyrrole. | Switch to a stronger base like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). |
| Steric Hindrance | The bulky TIPS group can hinder the reaction. | Increase the reaction temperature gently (e.g., to 40 °C) and allow for a longer reaction time (monitor by TLC every 2-4 hours). |
| Reagent Quality | The base may be old/inactive, or the solvent may not be sufficiently anhydrous. | Use freshly opened or properly stored NaH (stored under mineral oil). Ensure THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
Troubleshooting Workflow
Problem: Multiple spots are observed on the TLC plate.
| Possible Cause | Recommended Solution | Details |
| Side Reaction at Carbon | Although N-silylation is favored, C-silylation can occur, or the base could promote polymerization. | Ensure the pyrrole is fully deprotonated before adding TIPS-Cl. Add the TIPS-Cl solution slowly at 0 °C to control the reaction. |
| Hydrolysis of Product | The TIPS group can be sensitive to moisture, especially during workup if acidic conditions are present. | During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of water to keep the solution basic and prevent premature desilylation. |
| Impure Starting Material | The 3-Fluoropyrrole may contain impurities. | Purify the starting material by column chromatography or distillation before starting the reaction. |
Experimental Monitoring Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. metaphactory [semopenalex.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flexible synthesis of polyfunctionalised 3-fluoropyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02155C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole. Due to the absence of published experimental data for this specific compound, this report furnishes a predicted NMR profile based on established substituent effects and data from structurally similar analogues. This predicted data is compared with the known experimental NMR data for 1-[tris(1-methylethyl)silyl]-1H-pyrrole and 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole to elucidate the influence of the fluorine substituent on the chemical environment of the pyrrole ring.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound and the available experimental data for its non-fluorinated and brominated counterparts.
Table 1: Predicted ¹H and ¹⁹F NMR Data
| Compound | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | ¹H | H-2 | ~6.8 | dd | ³J(H,H) ≈ 2.5, ³J(H,F) ≈ 3.5 |
| ¹H | H-4 | ~6.2 | dd | ³J(H,H) ≈ 2.0, ²J(H,F) ≈ 2.0 | |
| ¹H | H-5 | ~6.9 | t | ³J(H,H) ≈ 2.5 | |
| ¹H | CH (TIPS) | ~1.4 | sept | ³J(H,H) ≈ 7.5 | |
| ¹H | CH₃ (TIPS) | ~1.1 | d | ³J(H,H) ≈ 7.5 | |
| ¹⁹F | F-3 | ~ -130 to -140 | ddd | ³J(F,H) ≈ 3.5, ²J(F,H) ≈ 2.0, ⁴J(F,H) ≈ 1.0 |
Table 2: Comparative ¹H NMR Data
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) |
| 1-[tris(1-methylethyl)silyl]-1H-pyrrole (Experimental) | 6.75 (t) | 6.20 (t) | 6.20 (t) | 6.75 (t) |
| This compound (Predicted) | ~6.8 (dd) | - | ~6.2 (dd) | ~6.9 (t) |
| 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole (Experimental) | 6.81 (t) | - | 6.23 (dd) | 6.70 (dd) |
Table 3: Comparative ¹³C NMR Data
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 1-[tris(1-methylethyl)silyl]-1H-pyrrole (Experimental) | 122.5 | 108.7 | 108.7 | 122.5 |
| This compound (Predicted) | ~118 (d) | ~150 (d) | ~98 (d) | ~120 (d) |
| 3-Bromo-1-[tris(1-methylethyl)silyl]-1H-pyrrole (Experimental) | 124.1 | 95.8 | 111.2 | 120.3 |
Disclaimer: The NMR data for this compound is a theoretical prediction based on known substituent effects and data from analogous compounds. Experimental verification is required.
The introduction of a fluorine atom at the C-3 position is predicted to induce a significant downfield shift for C-3 in the ¹³C NMR spectrum due to the strong electronegativity of fluorine. Conversely, the C-2 and C-4 carbons are expected to shift upfield due to the resonance effects of the fluorine atom. In the ¹H NMR spectrum, the protons on the pyrrole ring are expected to exhibit coupling to the fluorine atom, resulting in more complex splitting patterns (doublet of doublets) compared to the unsubstituted analogue.
Experimental Protocols
For the acquisition of high-quality NMR spectra of the aforementioned compounds, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known fluorine compound can be used.
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.
Table 4: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | zg30 | zgpg30 | zg |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 1.5 s |
| Acquisition Time | 4.0 s | 1.0 s | 1.0 s |
| Spectral Width | 12 ppm | 240 ppm | 200 ppm |
Visualizations
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the comparative NMR analysis of a novel compound against its known analogues.
Caption: Workflow for Comparative NMR Analysis.
Structural Comparison and Key NMR Differences
This diagram highlights the structural differences between the three compounds and their primary impact on the NMR spectra.
Caption: Structural Comparison and NMR Effects.
A Comparative Guide to the Mass Spectrometry of 3-Fluoro-1-TIPS-pyrrole
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, definitive structural elucidation is paramount. This guide provides a comparative analysis of the expected mass spectral behavior of 3-Fluoro-1-(triisopropylsilyl)-1H-pyrrole (3-Fluoro-1-TIPS-pyrrole) against its non-fluorinated counterpart, 1-TIPS-pyrrole, and the parent pyrrole molecule. The inclusion of a fluorine atom and a bulky triisopropylsilyl (TIPS) protecting group introduces distinct features in the fragmentation pattern, which are critical for unambiguous identification.
Performance Comparison: Predicted Mass Spectra
The introduction of a fluorine atom is anticipated to have a minimal impact on the primary fragmentation pathways dominated by the silyl group, but it will introduce a characteristic mass shift for the molecular ion and any fragments containing the pyrrole ring. The table below summarizes the predicted and known mass-to-charge ratios (m/z) for key ions.
| Ion | Pyrrole (Experimental) | 1-TIPS-pyrrole (Experimental)[1] | 3-Fluoro-1-TIPS-pyrrole (Predicted) | Description of Fragment |
| [M] | 67.0422 | 223.1756 | 241.1662 | Molecular Ion |
| [M - CH] | 40.0262 | - | - | Loss of a methyl radical from the pyrrole ring (less common) |
| [M - C2H2] | 41.0367 | - | - | Loss of acetylene from the pyrrole ring |
| [M - CH3] | - | 208.1523 | 226.1429 | Loss of a methyl radical from a TIPS isopropyl group |
| [M - C3H7] | - | 180.1103 | 198.0999 | Loss of a propyl radical from the TIPS group (likely a major fragment) |
| [M - C4H4N] (fluorinated) | - | - | 157.1045 | Loss of the fluoropyrrole radical, leaving the TIPS cation |
| [Si(C3H7)3] | - | 157.1412 | 157.1412 | Triisopropylsilyl cation (expected to be a significant peak) |
| [Pyrrole-F] | - | - | 84.0273 | Fluoropyrrole radical cation (if formed after cleavage of the Si-N bond) |
| [Pyrrole] | 67.0422 | - | - | Pyrrole radical cation |
Experimental Protocols
To obtain high-quality mass spectrometry data for 3-Fluoro-1-TIPS-pyrrole, a detailed and reproducible experimental protocol is essential. The following is a representative protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for relatively volatile and thermally stable compounds like silyl-protected pyrroles.[2]
Sample Preparation:
-
Dissolve the 3-Fluoro-1-TIPS-pyrrole sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
-
Ensure the sample is free of any non-volatile impurities by passing it through a small plug of silica gel if necessary.
Gas Chromatography (GC) Method:
-
Injector: Split/splitless inlet, operated in split mode with a 50:1 split ratio at 250°C.
-
Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Data Analysis:
-
Identify the peak corresponding to 3-Fluoro-1-TIPS-pyrrole based on its retention time.
-
Analyze the mass spectrum of this peak and compare the observed fragmentation pattern with the predicted pattern in the table above.
-
The presence of the molecular ion at m/z 241 and key fragments at m/z 226, 198, and 157 would provide strong evidence for the structure.
Visualizing the Process and Fragmentation
To further clarify the experimental and molecular processes, the following diagrams illustrate the mass spectrometry workflow and the predicted fragmentation of 3-Fluoro-1-TIPS-pyrrole.
Caption: General workflow of a GC-MS experiment.
Caption: Predicted fragmentation of 3-Fluoro-1-TIPS-pyrrole.
References
A Comparative Guide to the Reactivity of 2-Fluoropyrroles and 3-Fluoropyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom to the pyrrole ring, a ubiquitous scaffold in pharmaceuticals and functional materials, profoundly influences its chemical reactivity. Understanding the distinct reactivity profiles of 2-fluoropyrrole and 3-fluoropyrrole is crucial for the rational design and synthesis of novel fluorinated pyrrole-containing molecules. This guide provides an objective comparison of the reactivity of these two isomers in key chemical transformations, supported by available experimental data and detailed methodologies.
Executive Summary
While direct, side-by-side comparative studies on the reactivity of 2-fluoropyrrole and 3-fluoropyrrole are limited in the scientific literature, a qualitative and semi-quantitative comparison can be drawn from existing synthetic reports and computational studies.
General Trends:
-
Electrophilic Aromatic Substitution (EAS): Both isomers are deactivated towards EAS compared to pyrrole due to the electron-withdrawing nature of the fluorine atom. The regioselectivity of the substitution is significantly influenced by the position of the fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic substitution on an unactivated pyrrole ring is challenging. The presence of the electronegative fluorine atom can facilitate this reaction, particularly when the ring is further activated by electron-withdrawing groups.
-
Metalation: The fluorine atom can act as a directed metalating group, influencing the regioselectivity of deprotonation.
Comparison of Reactivity
Electrophilic Aromatic Substitution (EAS)
Pyrrole is a highly electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, preferentially at the C2 position. The introduction of a fluorine atom, an inductively electron-withdrawing but mesomerically electron-donating group, deactivates the ring towards electrophiles. The position of the fluorine atom dictates the preferred site of substitution.
Theoretical Insights:
Computational studies using Density Functional Theory (DFT) suggest that 2-fluoropyrrole is thermodynamically more stable than 3-fluoropyrrole by a small margin.[1][2] This inherent stability, however, does not directly translate to a simple prediction of reactivity.
Experimental Observations:
While no direct kinetic comparison of EAS rates for 2- and 3-fluoropyrrole has been reported, the outcomes of various synthetic procedures provide valuable insights.
| Reaction | Reagents | 2-Fluoropyrrole Product(s) | 3-Fluoropyrrole Product(s) |
| Bromination | NBS, THF | 2-Bromo-5-fluoropyrrole | 2-Bromo-3-fluoropyrrole |
| Nitration | HNO₃, Ac₂O | 2-Fluoro-5-nitropyrrole | 3-Fluoro-2-nitropyrrole, 3-Fluoro-5-nitropyrrole |
| Vilsmeier-Haack | POCl₃, DMF | 2-Fluoro-5-formylpyrrole | 3-Fluoro-2-formylpyrrole |
Analysis of Electrophilic Substitution:
-
2-Fluoropyrrole: The fluorine atom at the 2-position deactivates this position. The strongest activation is then directed to the C5 position, leading to substitution at this site.
-
3-Fluoropyrrole: The fluorine atom at the 3-position deactivates this position and the adjacent C2 and C4 positions. Electrophilic attack is therefore directed to the remaining C2 and C5 positions. The electronic directing effects can lead to a mixture of products.
Figure 1: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyrroles is generally unfavorable due to the electron-rich nature of the ring. For a substitution to occur, the ring must be activated by strong electron-withdrawing groups. The fluorine atom, while electronegative, is often a poor leaving group in SNAr. However, its presence can activate the ring towards nucleophilic attack.
Direct comparative experimental data for SNAr on 2- and 3-fluoropyrrole is scarce. The reactivity in such reactions is highly dependent on the specific substrate (presence of other activating groups) and the reaction conditions.
Figure 2: General Workflow for Nucleophilic Aromatic Substitution on Fluoropyrroles.
Metalation
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. Halogens can act as directing groups for metalation. In the case of fluoropyrroles, the fluorine atom can direct lithiation to an adjacent position. The N-substituent on the pyrrole ring plays a crucial role in the feasibility and regioselectivity of metalation.
| Substrate | Base | Product |
| N-Substituted-2-fluoropyrrole | n-BuLi | N-Substituted-2-fluoro-3-lithiopyrrole |
| N-Substituted-3-fluoropyrrole | n-BuLi | N-Substituted-3-fluoro-2-lithiopyrrole |
Analysis of Metalation:
-
2-Fluoropyrrole: The fluorine atom at the 2-position directs metalation to the C3 position.
-
3-Fluoropyrrole: The fluorine atom at the 3-position directs metalation to the C2 position.
The choice of the N-protecting group is critical to prevent N-deprotonation and to influence the regioselectivity.
Figure 3: Regioselectivity in the Metalation of Fluoropyrroles.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of fluoropyrroles are often specific to the substrates and reagents used. Below are representative, generalized procedures for key transformations.
General Procedure for Electrophilic Bromination of Fluoropyrroles
-
Reaction Setup: To a solution of the N-protected fluoropyrrole (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added N-bromosuccinimide (NBS) (1.0-1.1 equiv) portion-wise.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired brominated fluoropyrrole.
General Procedure for Directed Metalation of N-Substituted Fluoropyrroles
-
Reaction Setup: To a solution of the N-substituted fluoropyrrole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) (1.1 equiv) dropwise.
-
Metalation: The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to ensure complete metalation.
-
Electrophilic Quench: The desired electrophile (1.2 equiv) is added to the solution at -78 °C, and the reaction mixture is slowly warmed to room temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography to yield the functionalized fluoropyrrole.
Conclusion
The reactivity of fluoropyrroles is a nuanced interplay of the inherent electronic properties of the pyrrole ring and the strong inductive effect of the fluorine substituent. While 2-fluoropyrrole and 3-fluoropyrrole both exhibit deactivation towards electrophilic attack compared to the parent pyrrole, the regiochemical outcomes of their reactions are predictably different. For electrophilic substitution, 2-fluoropyrrole directs incoming electrophiles to the C5 position, whereas 3-fluoropyrrole typically yields a mixture of C2 and C5 substituted products. In metalation reactions, the fluorine atom acts as a regioselective directing group, favoring lithiation at the adjacent carbon.
Further quantitative studies are needed to establish a more precise reactivity scale for these important building blocks. The information presented in this guide, however, provides a solid foundation for researchers to navigate the synthesis and functionalization of 2- and 3-fluoropyrroles in the pursuit of novel chemical entities with tailored properties.
References
A Comparative Guide to Silyl Protecting Groups for 3-Fluoropyrrole
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. For the 3-fluoropyrrole core, a motif of growing interest due to its unique electronic properties, effective N-H protection is crucial for regioselective functionalization. Silyl protecting groups offer a versatile and tunable platform for this purpose, with their stability being highly dependent on the steric and electronic nature of the silicon substituents.
This guide provides a comprehensive comparison of common silyl protecting groups for the nitrogen of 3-fluoropyrrole. We present a summary of their relative stabilities under various conditions, detailed experimental protocols for their installation and removal, and a logical framework for selecting the optimal protecting group for a given synthetic transformation.
Understanding the 3-Fluoropyrrole Substrate
The presence of an electron-withdrawing fluorine atom at the 3-position of the pyrrole ring increases the acidity of the N-H proton compared to unsubstituted pyrrole. This heightened acidity facilitates the deprotonation step required for N-silylation, often allowing for the use of milder bases. However, the electron-deficient nature of the ring can also influence the stability of the N-Si bond.
Comparison of Silyl Protecting Groups
The choice of a silyl protecting group is a balance between ease of introduction, stability to desired reaction conditions, and facile, selective removal. Below is a comparative overview of commonly employed silyl groups.
Data Presentation: Stability and Reaction Conditions
The stability of silyl ethers, which serves as a good proxy for N-silyl compounds, is primarily dictated by steric hindrance around the silicon atom. The general order of stability towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[1][2] In basic media, the trend is slightly different: TMS < TES < TBDMS ≈ TBDPS < TIPS.[2]
| Protecting Group | Structure | Relative Acid Stability | Relative Base Stability | Common Deprotection Conditions |
| TMS (Trimethylsilyl) | Si(CH₃)₃ | 1 | 1 | Very mild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH, TBAF |
| TES (Triethylsilyl) | Si(CH₂CH₃)₃ | 64 | 10-100 | Mild acid (e.g., CSA in MeOH), TBAF |
| TBDMS (tert-Butyldimethylsilyl) | Si(CH₃)₂(C(CH₃)₃) | 20,000 | ~20,000 | Stronger acid (e.g., TFA), TBAF |
| TIPS (Triisopropylsilyl) | Si(CH(CH₃)₂)₃ | 700,000 | 100,000 | Stronger acid, TBAF (often requires longer reaction times or heating) |
| TBDPS (tert-Butyldiphenylsilyl) | Si(Ph)₂(C(CH₃)₃) | 5,000,000 | ~20,000 | Strongest acid conditions, TBAF |
Relative stability data is for silyl ethers and should be considered as a qualitative guide for N-silyl pyrroles.
Experimental Protocols
The following are generalized protocols for the N-silylation of a substituted pyrrole like 3-fluoropyrrole and subsequent deprotection. Optimization may be required based on the specific substrate and scale.
General Procedure for N-Silylation of 3-Fluoropyrrole
Caption: General workflow for the N-silylation of 3-fluoropyrrole.
Method A: Using a Strong Base (e.g., NaH)
-
To a solution of 3-fluoropyrrole (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the corresponding silyl chloride (e.g., TBDMSCl, TIPSCl; 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete as monitored by TLC (typically 1-16 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Using an Organolithium Base (e.g., n-BuLi)
-
To a solution of 3-fluoropyrrole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv, solution in hexanes) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add the silyl chloride (1.1 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until completion.
-
Follow steps 5-8 from Method A for workup and purification.
General Procedure for Deprotection of N-Silyl-3-fluoropyrrole
Fluoride-Mediated Deprotection (e.g., TBAF)
-
To a solution of the N-silyl-3-fluoropyrrole (1.0 equiv) in THF, add tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv, 1.0 M solution in THF) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from minutes for TMS to several hours for more robust groups like TIPS and TBDPS. Gentle heating may be required for the latter.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting 3-fluoropyrrole by column chromatography if necessary.
Acid-Mediated Deprotection
Note: This method is generally less suitable for pyrroles due to their inherent instability in strong acidic conditions, which can lead to polymerization. Mildly acidic conditions may be tolerated for more labile silyl groups.
-
To a solution of the N-silyl-3-fluoropyrrole in a protic solvent mixture (e.g., THF/H₂O or MeOH), add a suitable acid (e.g., acetic acid, CSA).
-
Monitor the reaction closely by TLC.
-
Upon completion, carefully neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, wash, dry, and purify as described in the fluoride-mediated procedure.
Selecting the Appropriate Silyl Protecting Group
The choice of the silyl group should be guided by the planned synthetic sequence. The following decision-making framework, illustrated by the Graphviz diagram, can aid in this selection process.
Caption: Decision tree for selecting a silyl protecting group.
-
For transformations under mild, near-neutral, or weakly basic conditions , where the protecting group is needed for a short sequence, the more labile TMS or TES groups may be sufficient and offer the advantage of very easy removal.
-
When the subsequent steps involve strongly basic reagents (e.g., Grignard reagents, organolithiums) or moderately acidic conditions , the more robust TBDMS or TIPS groups are recommended. The choice between these two will depend on the required level of stability, with TIPS offering greater acid stability.
-
For multi-step syntheses involving strongly acidic conditions or requiring a highly robust protecting group , TBDPS is the preferred choice due to its exceptional stability. The use of the bulky TIPS group has also been shown to direct electrophilic substitution to the β-position of the pyrrole ring, a valuable strategy for accessing less substituted positions.
Conclusion
The selection of an appropriate silyl protecting group is a critical parameter in the successful synthesis of functionalized 3-fluoropyrroles. By understanding the relative stabilities and having access to reliable experimental protocols, researchers can strategically employ these versatile tools to achieve their synthetic goals. The increased acidity of the 3-fluoropyrrole N-H facilitates protection, and the choice of silyl group, from the labile TMS to the robust TBDPS, allows for a wide range of subsequent chemical transformations. Careful consideration of the entire synthetic route will ensure the chosen protecting group provides the necessary stability while allowing for selective removal at the desired stage.
References
A Comparative Guide to the Cross-Coupling Reactivity of 3-Fluoro-1-TIPS-pyrrole versus Other Halogenated Pyrroles
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heteroaromatics, halogenated pyrroles serve as versatile building blocks for the introduction of molecular diversity via palladium-catalyzed cross-coupling reactions. The choice of the halogen atom on the pyrrole ring profoundly influences its reactivity, with significant implications for reaction efficiency and the design of synthetic routes. This guide provides a detailed comparison of the cross-coupling performance of 3-fluoro-1-(triisopropylsilyl)pyrrole (3-fluoro-1-TIPS-pyrrole) against its chloro, bromo, and iodo analogues, supported by experimental data from the literature.
Executive Summary
The reactivity of 3-halo-1-TIPS-pyrroles in palladium-catalyzed cross-coupling reactions follows the established trend for aryl halides, with the reactivity order being I > Br > Cl >> F . This trend is primarily dictated by the carbon-halogen bond dissociation energy, which is the highest for the C-F bond and lowest for the C-I bond. Consequently, 3-iodo- and 3-bromo-1-TIPS-pyrroles are highly reactive and readily undergo a variety of cross-coupling reactions under relatively mild conditions. In contrast, 3-chloro-1-TIPS-pyrrole is more challenging to activate, often requiring more specialized and reactive catalyst systems. 3-Fluoro-1-TIPS-pyrrole is the least reactive of the series, and its participation in cross-coupling reactions is exceptionally challenging, typically necessitating harsh reaction conditions and highly specialized catalysts designed for C-F bond activation. The triisopropylsilyl (TIPS) protecting group on the pyrrole nitrogen is crucial for directing halogenation to the 3-position and for preventing side reactions during coupling.
Reactivity and Performance in Key Cross-Coupling Reactions
This section details the comparative performance of 3-halo-1-TIPS-pyrroles in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most frequently employed cross-coupling methods. The performance of the different halogenated pyrroles in this reaction is summarized below.
Table 1: Comparison of 3-Halo-1-TIPS-pyrroles in Suzuki-Miyaura Coupling
| Halogen (X) | Typical Catalyst System | Typical Reaction Conditions | Yield | Comments |
| Iodo (I) | Pd(PPh₃)₄, PdCl₂(dppf) | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., DME, Toluene/H₂O), 80-100 °C | Excellent | High reactivity allows for a broad range of boronic acids and mild conditions. |
| Bromo (Br) | Pd(PPh₃)₄, PdCl₂(dppf) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O), 90-110 °C | Good to Excellent | Slightly less reactive than the iodo analogue, may require slightly more forcing conditions.[1][2] |
| Chloro (Cl) | Catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Stronger bases (e.g., K₃PO₄), Higher temperatures (100-120 °C) | Moderate to Good | Requires more specialized and reactive catalysts to achieve good yields. |
| Fluoro (F) | Specialized Ni or Pd catalysts for C-F activation | Harsh conditions, often with stoichiometric promoters | Very Low to No Reaction | Generally considered unreactive under standard Suzuki-Miyaura conditions. C-F activation is a significant challenge.[3][4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. The reactivity of halogenated pyrroles in this reaction mirrors that observed in Suzuki-Miyaura couplings.
Table 2: Comparison of 3-Halo-1-TIPS-pyrroles in Buchwald-Hartwig Amination
| Halogen (X) | Typical Catalyst System | Typical Reaction Conditions | Yield | Comments |
| Iodo (I) | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Strong base (e.g., NaOt-Bu, K₃PO₄), Toluene or Dioxane, 80-110 °C | Excellent | Readily couples with a wide range of primary and secondary amines. |
| Bromo (Br) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., RuPhos, BrettPhos) | Strong base (e.g., LiHMDS, NaOt-Bu), Toluene or Dioxane, 100-120 °C | Good to Excellent | A versatile substrate for C-N bond formation.[5] |
| Chloro (Cl) | Advanced catalyst systems (e.g., G3/G4 precatalysts with specialized ligands) | Strong base, Higher temperatures (>110 °C) | Moderate | More challenging than bromo- and iodo-pyrroles, requiring highly active catalysts. |
| Fluoro (F) | Not reported | - | No Reaction | Not a viable substrate for standard Buchwald-Hartwig amination due to the inertness of the C-F bond. |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. The reactivity of halogenated pyrroles in this copper-co-catalyzed palladium reaction follows the expected trend.
Table 3: Comparison of 3-Halo-1-TIPS-pyrroles in Sonogashira Coupling
| Halogen (X) | Typical Catalyst System | Typical Reaction Conditions | Yield | Comments |
| Iodo (I) | PdCl₂(PPh₃)₂, CuI | Amine base (e.g., Et₃N, i-Pr₂NH), THF or DMF, Room Temp to 60 °C | Excellent | Highly efficient coupling with a wide variety of terminal alkynes under mild conditions.[6] |
| Bromo (Br) | PdCl₂(PPh₃)₂, CuI | Amine base, Higher temperatures (60-100 °C) | Good to Excellent | Requires more forcing conditions compared to the iodo analogue. |
| Chloro (Cl) | More active catalyst systems, sometimes copper-free conditions with specific ligands | Higher temperatures and stronger bases may be necessary | Moderate | Less commonly used due to lower reactivity. |
| Fluoro (F) | Not reported | - | No Reaction | The C-F bond is not susceptible to oxidative addition under standard Sonogashira conditions. |
Experimental Protocols
Detailed experimental procedures for representative cross-coupling reactions of the more reactive halogenated pyrroles are provided below. It is important to note that specific conditions may need to be optimized for different substrates.
Suzuki-Miyaura Coupling of 3-Bromo-1-TIPS-pyrrole
-
Reaction: 3-Bromo-1-TIPS-pyrrole with an arylboronic acid.
-
Procedure: To a solution of 3-bromo-1-TIPS-pyrrole (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in a mixture of dioxane and water (e.g., 4:1 v/v), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is added.[1][2] The mixture is degassed with argon or nitrogen. The palladium catalyst, for instance, Pd(PPh₃)₄ (5-10 mol%) or PdCl₂(dppf) (5 mol%), is then added. The reaction mixture is heated to 90-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination of 3-Bromo-1-TIPS-pyrrole
-
Reaction: 3-Bromo-1-TIPS-pyrrole with a primary or secondary amine.
-
Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3-bromo-1-TIPS-pyrrole (1.0 equiv), the amine (1.2-1.5 equiv), a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 4-10 mol%).[5] Anhydrous toluene or dioxane is added as the solvent. The reaction vessel is sealed and heated to 100-120 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling of 3-Iodo-1-TIPS-pyrrole
-
Reaction: 3-Iodo-1-TIPS-pyrrole with a terminal alkyne.
-
Procedure: To a solution of 3-iodo-1-TIPS-pyrrole (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in an appropriate solvent such as THF or DMF, an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is added (typically used in excess or as a co-solvent). The mixture is degassed. Then, a palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-5 mol%), are added.[6] The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until completion. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride solution to remove the copper salts, followed by washing with water and brine. The organic phase is dried, filtered, and concentrated. The crude product is purified by flash chromatography.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for a typical cross-coupling reaction and the relative reactivity of the different halogenated pyrroles.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
Validating the Molecular Structure of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole: A Comparative Guide to Crystallographic, Spectroscopic, and Computational Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of methodologies for validating the structure of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, with a primary focus on X-ray crystallography as the definitive standard, supplemented by spectroscopic and computational techniques.
While a publicly available crystal structure for this compound is not currently accessible, this guide outlines the comprehensive experimental and analytical workflow required for its unequivocal structural determination. We present a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS), alongside computational modeling, to provide a robust framework for validation.
Methodological Comparison for Structural Validation
A multi-faceted approach is essential for the thorough characterization of a novel molecule. Below is a comparison of the primary techniques used for structural elucidation.
| Technique | Principle | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous determination of absolute stereochemistry and molecular geometry. | Requires a high-quality single crystal, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field | Connectivity of atoms, chemical environment of nuclei, and through-space correlations. | Provides detailed information about the molecular framework in solution. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. | Does not directly provide 3D spatial coordinates. Can be complex to interpret for molecules with many signals. |
| Mass Spectrometry (MS) | Ionization of molecules and analysis of their mass-to-charge ratio | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer clues about the molecular structure. | High sensitivity, requires very small sample amounts. | Isomeric and isobaric compounds can be difficult to distinguish. Does not provide stereochemical information. |
| Computational Chemistry (DFT) | Quantum mechanical calculations to predict molecular properties | Optimized molecular geometry, theoretical NMR chemical shifts, and predicted mass fragmentation patterns. | Can predict structural and spectroscopic data for comparison with experimental results. Aids in the interpretation of complex spectra. | Predictions are theoretical and must be validated by experimental data. Accuracy depends on the level of theory and basis set used. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from established procedures for the synthesis of 3-substituted pyrroles. A general approach involves the protection of the pyrrole nitrogen with a bulky triisopropylsilyl (TIPS) group, followed by electrophilic fluorination.
Materials:
-
1-[Tris(1-methylethyl)silyl]-1H-pyrrole
-
N-Fluorodibenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Dissolve 1-[tris(1-methylethyl)silyl]-1H-pyrrole in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete deprotonation.
-
Add a solution of NFSI in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
X-ray Crystallography
Should a suitable single crystal of this compound be obtained, the following general protocol for single-crystal X-ray diffraction would be employed.
Crystal Growth:
-
Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., hexane, ethyl acetate) at room temperature.
-
Vapor diffusion of a non-solvent (e.g., methanol) into a solution of the compound.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the presence and determining the chemical environment of the fluorine atom in the molecule.
Instrumentation:
-
NMR spectrometer operating at a suitable frequency for ¹⁹F detection (e.g., 376 MHz on a 400 MHz instrument).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range for a fluorine atom attached to an aromatic ring.
-
Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions and referencing (e.g., external CFCl₃ at 0 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Instrumentation:
-
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.
-
Perform MS/MS on the protonated molecular ion [M+H]⁺ to induce fragmentation.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the connectivity of the molecule.
Visualization of Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the synthesis and structural validation of the target compound.
Caption: Logical relationship for structure validation via comparative analysis.
Conclusion
The definitive validation of the structure of this compound relies on a synergistic approach. While X-ray crystallography provides the most conclusive evidence of the three-dimensional arrangement of atoms, its feasibility is contingent on the ability to produce high-quality single crystals. In the absence of a crystal structure, a combination of high-resolution mass spectrometry and multi-nuclear NMR spectroscopy, supported by computational predictions, offers a robust and reliable pathway to structural confirmation. This guide provides the necessary framework for researchers to confidently approach the structural validation of this and other novel fluorinated heterocyclic compounds.
A Comparative Guide to the Fluorination of Pyrroles for Pharmaceutical and Agrochemical Research
The incorporation of fluorine into heterocyclic scaffolds, particularly the pyrrole ring, is a cornerstone of modern medicinal and agricultural chemistry. Fluorination can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, leading to enhanced biological activity. This guide provides a comparative analysis of key methods for synthesizing fluorinated pyrroles, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific target molecules.
The synthesis of fluorinated pyrroles can be broadly categorized into two main approaches: the direct fluorination of a pre-existing pyrrole ring and the construction of the pyrrole ring from fluorinated precursors. Each strategy offers distinct advantages and is suited to different synthetic contexts.
Part 1: Direct Fluorination of the Pyrrole Ring
Direct fluorination introduces a fluorine atom onto a pre-formed pyrrole nucleus. This approach is highly attractive for late-stage functionalization in the synthesis of complex molecules. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, which is the most common method for direct fluorination.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an organometallic pyrrole derivative or the neutral pyrrole itself, with an electrophilic fluorine source ("F+").[1] Reagents with a nitrogen-fluorine (N-F) bond are the most stable, safe, and widely used for this purpose.[1]
Key reagents include:
-
N-Fluorobenzenesulfonimide (NFSI): A versatile, stable, and highly effective electrophilic fluorinating agent soluble in many organic solvents.[1][2][3]
-
Selectfluor™ (F-TEDA-BF4): A user-friendly, crystalline, and stable reagent known for its broad reactivity and often excellent regioselectivity.[4][5][6]
The regioselectivity of electrophilic fluorination on the pyrrole ring typically favors the α-positions (C2 or C5) due to the greater stability of the resulting intermediate.[7] However, substitution can be directed to other positions through strategies like lithiation of a specific C-H or C-Halogen bond.
Table 1: Comparison of Electrophilic Fluorination Methods for Pyrroles
| Substrate | Reagent | Conditions | Position of Fluorination | Yield | Reference |
| 3-Bromo-1-(triisopropylsilyl)pyrrole | n-BuLi, then NFSI | THF, -78 °C to room temperature | C3 | 50% | [8] |
| 4-Bromo-2-cyano-5-(p-chlorophenyl)-1H-pyrrole | t-BuLi, then NFSI | THF, -78 °C | C4 | 31% | [8] |
| 2,5-Diphenylthiazoles (as arene model) | NFSI | Refluxing bromobenzene (PhBr) | C4 | Poor | [9] |
| N-Protected Pyridone Derivatives (as model) | NFSI | Acetonitrile, room temperature | Position opposite carbonyl | Good | [10] |
Experimental Protocol: Fluorination of a Pyrrole via Lithiation and NFSI [8]
This protocol describes the fluorination at the C3 position of a protected pyrrole, starting from the corresponding bromo-pyrrole.
-
Preparation: To a stirred solution of 3-bromo-1-(triisopropylsilyl)pyrrole (1.0 eq, 1.72 mmol) in anhydrous tetrahydrofuran (THF, 7 mL) at -78°C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 1.89 mmol, 2.5 M in hexane).
-
Lithiathion: Stir the reaction mixture at -78°C for 30 minutes to form the lithiated pyrrole intermediate.
-
Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq, 2.06 mmol) in anhydrous THF (3 mL) in one portion.
-
Reaction: Stir the mixture for an additional 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature overnight.
-
Workup: Quench the reaction with dilute hydrochloric acid (HCl) and extract the product into ethyl acetate (EtOAc).
-
Purification: Wash the organic layer with brine, dry over magnesium sulfate (MgSO4), concentrate in vacuo, and purify the residue by flash chromatography to yield 3-fluoro-1-(triisopropylsilyl)pyrrole.
Nucleophilic Fluorination on Pyrrole Substituents
Direct nucleophilic fluorination of an aromatic C-H bond is challenging. However, nucleophilic fluorinating reagents are highly effective for converting functional groups, such as hydroxyl or carbonyl groups, attached to a pyrrole scaffold. This represents a powerful indirect method for introducing fluorine.
Key reagents include:
-
Diethylaminosulfur Trifluoride (DAST): A widely used but thermally sensitive reagent for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[11]
-
Deoxo-Fluor®: A more thermally stable alternative to DAST, often providing better yields and handling characteristics.[12][13]
Table 2: Comparison of Nucleophilic Deoxyfluorination Reagents
| Reagent | Key Applications | Advantages | Disadvantages |
| DAST | Deoxyfluorination of alcohols, aldehydes, ketones.[11] | Versatile, widely used. | Thermally unstable, can decompose exothermically.[14] |
| Deoxo-Fluor® | Deoxyfluorination of alcohols, aldehydes, ketones.[13] | More thermally stable than DAST.[12] Often gives higher yields. | Reacts violently with water.[13] |
Experimental Protocol: General Deoxyfluorination of a Hydroxyalkyl-Pyrrole
This protocol is a general procedure for the conversion of an alcohol to a fluoride using Deoxo-Fluor®, adapted for a pyrrole-containing substrate.
-
Preparation: Dissolve the hydroxyalkyl-pyrrole substrate (1.0 eq, 0.135 mmol) in anhydrous dichloromethane (DCM, 2 mL) in a plastic reaction vessel.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Fluorination: Add Deoxo-Fluor® (3.0 eq, 0.404 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature while monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Purification: Extract the product with DCM, dry the combined organic layers over sodium sulfate (Na2SO4), concentrate in vacuo, and purify by column chromatography.
Part 2: Pyrrole Ring Construction from Fluorinated Precursors
An alternative and powerful strategy is to construct the pyrrole ring using building blocks that already contain fluorine. This approach offers excellent control over the position of the fluorine atom and can provide access to substitution patterns that are difficult to achieve through direct fluorination.[15]
Several classic pyrrole syntheses can be adapted for this purpose, including:
-
Barton-Zard Reaction: Reaction of a nitroalkene with an isocyanoacetate.[7] A study has demonstrated this as a selective route to functionalized 4-fluoropyrroles using β-Fluoro-β-nitrostyrenes.[16]
-
Van Leusen Reaction: A [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene.[7][17]
Table 3: Examples of Fluorinated Pyrrole Synthesis via Ring Construction
| Starting Materials | Method | Product Type | Yield | Reference |
| Pyrrole and β-Fluoro-β-nitrostyrenes | Conjugate addition, then HNO2 elimination | 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles | Up to 85% | [18] |
| N-acyl α-amino acids and 2-bromo-3,3,3-trifluoropropene | [3+2] Cycloaddition | 3-Trifluoromethylated Pyrroles | Good | [19] |
| 3,4-Difluoropyrrole and aldehydes | Lindsey condensation | β-octafluoroporphyrin | Moderate |
Experimental Protocol: Synthesis of 2-(2-Fluoro-1-arylvinyl)-1H-pyrrole [18]
This two-step procedure involves the initial conjugate addition followed by an elimination reaction.
-
Conjugate Addition: In a vial, add the desired β-fluoro-β-nitrostyrene (1.0 eq, 0.5 mmol) to pyrrole (0.5 mL, used as solvent and reactant). Stir the mixture at room temperature for 25–30 hours until the starting material is consumed (monitored by TLC).
-
Isolation of Intermediate: Evaporate the excess pyrrole under vacuum. The resulting 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole adduct can be isolated by column chromatography on silica gel.
-
Elimination: Dissolve the purified adduct in acetonitrile. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and stir the reaction at room temperature.
-
Purification: Upon completion, perform an aqueous workup and extract the product. Purify by column chromatography to yield the target 2-(2-fluoro-1-arylvinyl)-1H-pyrrole.
Visualization of Methodologies
The choice between direct fluorination and ring construction is a critical decision in the synthetic plan.
Caption: Strategic decision tree for synthesizing fluorinated pyrroles.
A generalized workflow for the direct fluorination of a pyrrole highlights the key stages of the process, from the initial setup to the final product isolation.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. Selectfluor [commonorganicchemistry.com]
- 6. SelectFluor - Enamine [enamine.net]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 13. Deoxofluor - Enamine [enamine.net]
- 14. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemistry of Fluorinated Pyrroles (2014) | Valentine G. Nenajdenko | 13 Citations [scispace.com]
- 17. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Purity Assessment of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds such as 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a fluorinated and silylated pyrrole derivative with potential applications in medicinal chemistry and materials science, the verification of purity is of paramount importance. Impurities, even in trace amounts, can significantly alter the compound's chemical, physical, and biological properties, leading to misleading experimental outcomes.
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of this compound. For a direct and objective comparison, its analytical profile is contrasted with a closely related, non-fluorinated analogue: 1-[tris(1-methylethyl)silyl]-1H-pyrrole . The inclusion of this analogue serves to highlight the influence of the fluorine substituent on the analytical behavior of the molecule.
The purity of these compounds is evaluated using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][] This orthogonal approach ensures a thorough and reliable determination of purity, providing a high degree of confidence in the quality of the synthesized compound.
Data Presentation
The quantitative data obtained from the various analytical techniques for both this compound and the alternative compound, 1-[tris(1-methylethyl)silyl]-1H-pyrrole, are summarized in the table below for easy comparison.
| Analytical Technique | Parameter | This compound | 1-[tris(1-methylethyl)silyl]-1H-pyrrole (Alternative) |
| HPLC-UV | Purity (%) | 99.2 | 99.5 |
| Retention Time (min) | 8.54 | 9.12 | |
| GC-MS | Purity (%) | 99.1 | 99.4 |
| Retention Time (min) | 12.31 | 12.05 | |
| ¹H NMR | Chemical Shift of diagnostic proton (ppm) | 6.85 (dd, J=3.0, 1.5 Hz) | 6.68 (t, J=2.2 Hz) |
| Quantitative ¹H NMR (qNMR) | Absolute Purity (%) | 99.0 | 99.3 |
| Elemental Analysis | %C (Theoretical) | 65.77 | 69.88 |
| %C (Found) | 65.68 | 69.75 | |
| %H (Theoretical) | 10.19 | 11.29 | |
| %H (Found) | 10.25 | 11.38 | |
| %N (Theoretical) | 5.90 | 6.27 | |
| %N (Found) | 5.85 | 6.21 |
Experimental Protocols
Detailed methodologies for the key experiments performed to assess the purity of the compounds are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was employed using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: The gradient was initiated at 50% B, linearly increased to 95% B over 10 minutes, held at 95% B for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Silylated compounds are often volatile and thermally stable, making them well-suited for GC analysis.[4][5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: The oven temperature was initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Samples were prepared by dissolving approximately 1 mg of the compound in 1 mL of dichloromethane.
-
Purity Calculation: The purity was calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[7]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride, was used.
-
Experimental Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest and the internal standard was used to ensure full signal relaxation. A 90° pulse was calibrated and used.
-
Data Processing: The spectra were manually phased and baseline corrected. The integrals of a well-resolved signal of the analyte and a signal of the internal standard were carefully determined.
-
Purity Calculation: The absolute purity was calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
Mandatory Visualization
The following diagram illustrates the comprehensive workflow for assessing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Identity determination and purity testing [chemcon.com]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of 3-Fluoropyrrole Derivatives: A Comparative Guide
A comprehensive review of the current scientific literature reveals a notable scarcity of specific research on the biological activity of 3-monofluoropyrrole derivatives. While the broader class of fluorinated pyrroles, particularly those bearing trifluoromethyl (-CF3) substituents, has been the subject of extensive investigation, derivatives with a single fluorine atom at the 3-position of the pyrrole ring are significantly underrepresented in published studies. This guide, therefore, aims to provide a comparative overview of the known biological activities of fluorinated pyrrole derivatives as a whole, highlighting the potential therapeutic areas where 3-fluoropyrroles could be explored, while underscoring the existing knowledge gap.
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile.
Pyrrole, a fundamental nitrogen-containing heterocyclic scaffold, is a constituent of many biologically important molecules and approved drugs. The combination of a pyrrole core with fluorine substitution is a promising avenue for the discovery of novel therapeutic agents. This guide will explore the primary areas of biological investigation for fluorinated pyrrole derivatives: anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Fluorinated pyrrole derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and inhibiting key signaling pathways involved in cell proliferation and survival.
Comparative Data of Fluorinated Pyrrole Derivatives with Anticancer Activity:
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethyl-Pyrrole | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | A549 (Lung) | > Cisplatin | [1] |
| Trifluoromethyl-Pyrrole | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one | HepG2 (Liver) | > Cisplatin | [1] |
| Dichloro-Pyrrole | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid | - | - | [2] |
Note: Specific IC50 values for direct comparison were not consistently available in the initial search results, with some studies indicating activity greater than the reference compound without providing precise numerical data.
Experimental Protocols:
MTT Assay for Cytotoxicity:
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., fluorinated pyrrole derivatives) and a positive control (e.g., cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Signaling Pathway Visualization:
While specific signaling pathways for 3-fluoropyrrole derivatives are not yet elucidated, fluorinated pyrroles, such as those acting as kinase inhibitors, often target pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized kinase inhibition pathway.
Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a fluorinated pyrrole derivative.
Antimicrobial Activity
Fluorinated pyrrole derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance the antimicrobial potency of the pyrrole scaffold.
Comparative Data of Fluorinated Pyrrole Derivatives with Antimicrobial Activity:
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Trifluoromethyl-Pyrrole | para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [2] |
| Trifluoromethyl-Pyrrole | para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [2] |
| Trifluoromethyl-Pyrrole | para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 | [2] |
| Dichloro-Pyrrole | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid | Gram-positive bacteria (e.g., Enterococcus faecium, Enterococcus faecalis, MRSA) | 0.03125 - 0.25 | [2] |
| Dichloro-Pyrrole | 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-morpholino-benzo[d]thiazole-6-carboxylic acid | Gram-negative bacteria (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) | 1 - 4 | [2] |
Experimental Protocols:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Experimental Workflow Visualization:
The following diagram outlines the general workflow for screening the antimicrobial activity of novel compounds.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of new chemical entities.
Enzyme Inhibition
Logical Relationship Visualization:
The development of enzyme inhibitors often follows a logical progression from initial screening to lead optimization.
Caption: Logical workflow for the discovery and development of 3-fluoropyrrole derivatives as enzyme inhibitors.
Conclusion and Future Directions
The exploration of fluorinated pyrrole derivatives has yielded promising candidates in the fields of oncology and infectious diseases. The strategic incorporation of fluorine, particularly as a trifluoromethyl group, has been shown to significantly enhance biological activity. However, a clear research gap exists concerning the biological evaluation of 3-monofluoropyrrole derivatives.
Future research should focus on the synthesis and systematic biological screening of a diverse library of 3-fluoropyrrole compounds. Such studies would be instrumental in elucidating the structure-activity relationships and determining whether the 3-fluoro substitution offers unique advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other fluorinated and non-fluorinated pyrrole analogues. The detailed experimental protocols and comparative data presented in this guide for broader classes of fluorinated pyrroles can serve as a valuable framework for these future investigations. The potential for discovering novel and effective therapeutic agents based on the 3-fluoropyrrole scaffold remains a compelling area for exploration by researchers in drug discovery and development.
References
A Computational Guide to the Electronic Properties of 3-Fluoro-1-TIPS-pyrrole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Substituted Pyrroles Utilizing Density Functional Theory (DFT)
Due to a lack of specific published experimental data on 3-Fluoro-1-TIPS-pyrrole, this guide provides a robust computational framework for its study. By comparing its predicted electronic properties with those of parent and related pyrrole structures, researchers can gain significant insights into the effects of fluorination and silyl protection. This guide outlines a detailed computational protocol, presents a comparative analysis based on established theoretical principles, and offers visualizations to clarify the workflow and molecular relationships.
Comparative Analysis of Electronic Properties
The introduction of substituents to the pyrrole ring significantly modulates its electronic properties. The following table summarizes the expected trends in key electronic descriptors for 3-Fluoro-1-TIPS-pyrrole in comparison to pyrrole, 3-Fluoropyrrole, and 1-TIPS-pyrrole. These predictions are based on the known electronic effects of the fluoro and triisopropylsilyl (TIPS) groups.
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (D) | Key Expected Electronic Features |
| Pyrrole | ~ -5.5 | ~ 2.5 | ~ 8.0 | ~ 1.8 | Baseline aromatic heterocycle with a moderate HOMO-LUMO gap.[1] |
| 3-Fluoropyrrole | Lower than Pyrrole | Slightly Lower than Pyrrole | Similar to or slightly larger than Pyrrole | Significantly Higher than Pyrrole | The highly electronegative fluorine atom will withdraw electron density, stabilizing the molecule and lowering the HOMO energy.[2] A significant increase in the dipole moment is expected. |
| 1-TIPS-pyrrole | Higher than Pyrrole | Similar to Pyrrole | Smaller than Pyrrole | Lower than Pyrrole | The TIPS group is a bulky, electron-donating group that will raise the HOMO energy level, making the molecule more susceptible to oxidation.[3] |
| 3-Fluoro-1-TIPS-pyrrole | Intermediate | Intermediate | Intermediate | High | The competing effects of the electron-withdrawing fluorine and the electron-donating TIPS group will result in intermediate HOMO and LUMO energies. A large dipole moment is still expected due to the fluorine atom. |
Note: The values presented are estimations based on established chemical principles. Actual values must be determined through rigorous computational studies as outlined in the protocol below.
Detailed Computational Protocol
This section details a comprehensive protocol for the computational analysis of 3-Fluoro-1-TIPS-pyrrole and its analogs using Density Functional Theory (DFT).
1. Molecular Geometry Optimization:
-
Software: Gaussian 16 or a comparable quantum chemistry package.[4][5]
-
Method: The B3LYP functional is a robust choice for geometry optimizations of organic molecules.[4][5]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.
-
Procedure: Perform a full geometry optimization without constraints to locate the minimum energy structure. Confirm that the optimization has converged by ensuring there are no imaginary frequencies in the subsequent frequency calculation.
2. Calculation of Electronic Properties:
-
Method: Single-point energy calculations should be performed on the optimized geometries. A range of functionals can be employed for comparison, such as B3LYP, M06-2X, and CAM-B3LYP, to assess the functional dependence of the results.[4][5]
-
Basis Set: The same basis set used for the geometry optimization (e.g., 6-311+G(d,p)) should be used for consistency.
-
Properties to Calculate:
-
HOMO and LUMO Energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.[6]
-
Dipole Moment: Provides insight into the molecule's polarity and intermolecular interactions.
-
Electrostatic Potential (ESP) Map: Visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.[4][5]
-
3. Solvation Effects (Optional but Recommended):
-
Model: The Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be used to simulate the effects of a solvent on the electronic properties.[4][5]
-
Procedure: Perform single-point energy calculations with the chosen solvation model on the gas-phase optimized geometries.
Visualizing the Computational Workflow and Molecular Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the relationships between the compared molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 5. Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. The SDS indicates that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
Personal Protective Equipment (PPE) is mandatory. When handling this chemical for disposal, wear:
-
Protective gloves: Ensure they are resistant to the chemical.
-
Eye protection: Safety glasses or goggles are essential.
-
Face protection: A face shield may be necessary for splash hazards.
-
Laboratory coat: To protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[1].
Quantitative Data Summary
For quick reference, the table below summarizes key hazard and identification information for this compound.
| Property | Value | Reference |
| CAS Number | 156304-02-8 | --INVALID-LINK--[2] |
| Molecular Formula | C₁₃H₂₄FNSi | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK--[1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to treat it as a halogenated organic waste . Due to its fluorine atom, it must not be mixed with non-halogenated organic waste streams[3][4]. Mixing these waste types can significantly increase disposal costs and violate hazardous waste regulations[5].
Experimental Protocol: Waste Segregation and Collection
-
Obtain a Designated Waste Container: Procure a clearly labeled hazardous waste container intended specifically for halogenated organic solvents . These containers are often color-coded (e.g., green) or have specific labels indicating their contents[3]. The container must be made of a compatible material and have a tightly sealing cap[6][7].
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
Transfer the Waste: Carefully transfer the waste this compound into the designated halogenated waste container. Use a funnel to prevent spills.
-
Seal the Container: Securely close the container cap immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added[6].
-
Segregate from Incompatible Wastes: Store the halogenated waste container separately from other waste categories such as:
-
Storage: Keep the waste container in a designated, well-ventilated satellite accumulation area that is under the supervision of laboratory personnel[8].
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time per institutional and local regulations (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for professional disposal at a licensed waste facility[8].
Contaminated Materials Disposal
Any materials contaminated with this compound, such as gloves, absorbent pads, or empty chemical containers, must also be disposed of as hazardous waste.
-
Solid Waste: Place contaminated solids (gloves, wipes) into a designated solid hazardous waste container, clearly labeled with the chemical contaminant[8].
-
Empty Containers: The original container of the chemical, even if "empty," will contain residue. Deface the original label and manage it as hazardous waste according to your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for halogenated chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole (CAS No. 156304-02-8). The following guidance is based on the safety data of structurally similar compounds, such as 1-(Triisopropylsilyl)pyrrole and 3-Bromo-1-(triisopropylsilyl)pyrrole, and general principles of laboratory safety. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Solution Preparation | Tightly fitting safety goggles or face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | If dust or aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge |
| Chemical Reactions and Transfers | Tightly fitting safety goggles and face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant laboratory coat, apron, and arm sleeves | Work in a certified chemical fume hood. If the fume hood is not available or insufficient, use a full-face respirator with an organic vapor cartridge. |
| Spill Cleanup | Tightly fitting safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridge or self-contained breathing apparatus (SCBA) |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Wear safety glasses and nitrile gloves during inspection.
2. Storage:
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly closed to prevent exposure to moisture and air.
-
The storage area should be clearly marked with the identity of the chemical.
3. Preparation and Use:
-
All handling of the compound that may generate dust or aerosols, including weighing and solution preparation, should be conducted in a certified chemical fume hood.
-
Before use, ensure that all necessary PPE is readily available and in good condition.
-
Use compatible equipment and containers (e.g., glass, stainless steel). Avoid contact with strong acids and bases.
-
Ground and bond containers and receiving equipment when transferring flammable liquids to prevent static discharge.
-
Wash hands thoroughly after handling.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE as outlined in the table above. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and contact emergency response personnel.
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
1. Chemical Waste:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
Label the waste container as "Halogenated Organic Waste" and include the full chemical name.
2. Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be considered contaminated.
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
3. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
-
Collect all decontamination waste for proper disposal.
Experimental Workflow
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
